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4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde Documentation Hub

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  • Product: 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde
  • CAS: 884504-72-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde, a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. By dissecting the chemical shifts, multiplicities, and coupling patterns, this document serves as an authoritative reference for researchers engaged in the synthesis and characterization of related compounds, ensuring scientific integrity and accelerating discovery.

Introduction: The Role of NMR in Structural Verification

The precise characterization of molecular structure is a cornerstone of chemical research and development. For novel compounds like 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde, NMR spectroscopy offers the most definitive, non-destructive method for confirming covalent structure and purity.[1] This guide explains the causality behind the observed spectral features of the title compound, providing field-proven insights into the interpretation of its ¹H and ¹³C NMR data. The analysis is grounded in the fundamental principles of chemical shielding, spin-spin coupling, and the influence of electronic effects within the molecule.

Molecular Structure and Atom Numbering Convention

To ensure clarity in spectral assignments, a systematic atom numbering convention is essential. The structure and numbering for 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde are established as follows:

Caption: Molecular structure and atom numbering of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted assignments are based on established chemical shift ranges and electronic effects.[2][3]

  • Aldehydic Proton (H8): The proton attached to the carbonyl carbon is the most deshielded proton in the molecule. This is due to the strong electron-withdrawing effect of the adjacent oxygen atom and the magnetic anisotropy of the C=O double bond.[4] It is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.5 - 10.5 ppm .[5]

  • Aliphatic Protons (H4, H5, H6, H7): These eight protons are part of the saturated cyclohexane ring fused to the thiazole system.

    • H4 & H7 Protons: The two methylene groups at positions C4 and C7 are adjacent to the electron-withdrawing thiazole ring system. Consequently, they are more deshielded than the protons at C5 and C6. They are expected to resonate as multiplets, likely appearing as triplets due to coupling with their respective neighbors on C5 and C6, in the range of δ 2.6 - 3.0 ppm . Each signal will integrate to 2H.

    • H5 & H6 Protons: The methylene groups at C5 and C6 are more shielded as they are further from the heterocyclic ring. They will appear as a complex multiplet in the upfield region, integrating to 4H, around δ 1.8 - 2.0 ppm .

Table 1: Summary of Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H8 (CHO)9.8 - 10.2Singlet (s)1H
H4, H72.7 - 2.9Multiplet (m)4H
H5, H61.8 - 2.0Multiplet (m)4H

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.[6]

  • Carbonyl Carbon (C8): Similar to its attached proton, the aldehydic carbon is the most deshielded carbon atom, appearing significantly downfield. Its resonance is typically found in the δ 180 - 190 ppm range.[7][8]

  • Thiazole Ring Carbons (C2, C3a, C7a):

    • C2: This carbon is part of the C=N double bond and is directly attached to the electron-withdrawing aldehyde group, causing it to be highly deshielded, with an expected chemical shift around δ 165 - 170 ppm .

    • C3a & C7a: These are the quaternary carbons at the fusion of the two rings. Their chemical shifts will be in the aromatic/olefinic region. C7a, being adjacent to the sulfur atom, is expected to be slightly more upfield than C3a, which is adjacent to nitrogen. Predicted shifts are around δ 148 - 152 ppm for C3a and δ 128 - 132 ppm for C7a.

  • Aliphatic Carbons (C4, C5, C6, C7): These carbons of the saturated ring appear in the upfield region of the spectrum.

    • C4 & C7: These carbons are attached to the thiazole ring and are thus more deshielded than C5 and C6. They are expected to appear in the δ 24 - 28 ppm range.

    • C5 & C6: These carbons are the most shielded in the molecule, with expected chemical shifts in the δ 21 - 24 ppm range.

Table 2: Summary of Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C8 (CHO)182 - 186
C2167 - 171
C3a150 - 154
C7a129 - 133
C4, C725 - 28
C5, C622 - 24

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol outlines a standard operating procedure for the analysis of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde.[9][10]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR (15-30 mg for ¹³C NMR).[11]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the sample's solubility and its own resonance signals, which should not overlap with sample signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.[12]

    • Securely cap the NMR tube. Ensure the exterior of the tube is clean.

  • Instrument Setup and Data Acquisition:

    • The analysis should be performed on a high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

    • Insert the sample into the spinner turbine and adjust its position using a depth gauge.

    • Place the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[9]

    • Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to approximately 12-16 ppm.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally used.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon, simplifying interpretation.[6]

    • Spectral Width: Set to approximately 220-240 ppm.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 512 to 2048 or more) is required to achieve a good signal-to-noise ratio.[11]

    • Relaxation Delay (d1): A delay of 2 seconds is common.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the structure.

Caption: Standardized workflow for NMR analysis from sample preparation to structural validation.

Conclusion

This guide provides a detailed, predictive framework for the assignment of the ¹H and ¹³C NMR spectra of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde. The combination of theoretical prediction, tabulated data, and a robust experimental protocol offers a comprehensive resource for researchers. By following the outlined methodologies and analytical logic, scientists can confidently validate the structure of this and related heterocyclic compounds, upholding the principles of scientific integrity and advancing their research and development objectives.

References

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • University of Regensburg. C13 NMR List of Chemical Shifts. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Imperial College London. Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]

  • Reddit. C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids?. [Link]

  • Modgraph. H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

  • University of Houston. NMR Sample Preparation. [Link]

  • King Fahd University of Petroleum and Minerals. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • Yilmaz, I., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Grootveld, M., et al. (2022). Chemical shift values, multiplicities and assignments of aldehyde-CHO function resonances in 1 H NMR spectra. [Link]

  • Al-Said, S. B., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

  • Prakash, O., et al. (2018). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

Exploratory

Mechanism of Formation and Synthetic Workflows for 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde

Executive Summary & Chemical Context The 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It frequently serves as a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It frequently serves as a critical intermediate in the synthesis of therapeutics targeting neurodegenerative diseases (such as pramipexole analogs for Parkinson's and ALS) and in oncology drug discovery[1].

Synthesizing this specific carbaldehyde presents a unique technical challenge: forming the saturated tetrahydrobenzothiazole core while maintaining precise control over the reactivity of the C2-formyl group. As an application scientist, selecting the correct synthetic vector is paramount for yield, scalability, and purity. This guide details the two most robust, field-proven methodologies for its formation: Directed Lithiation (Route A) and Riley Oxidation (Route B) .

Mechanistic Pathways & Causality

Route A: Directed Lithiation and Formylation (The Modern Approach)

Mechanism & Causality: The most direct method to install a formyl group at the C2 position of a pre-formed 4,5,6,7-tetrahydro-1,3-benzothiazole core is via directed lithiation followed by an electrophilic quench[2]. The C2 proton of the thiazole ring is notably acidic ( pKa​≈28 ) due to the electron-withdrawing nature of the adjacent sp2 -hybridized nitrogen and sulfur atoms.

The Critical Experimental Choice: Why must this deprotonation occur at strictly -78 °C? Lithiated thiazoles and benzothiazoles exist in a highly temperature-dependent equilibrium with their ring-opened acyclic isomers (metallo-isocyano-thiolates)[3]. If the reaction temperature is allowed to rise above -60 °C, the equilibrium shifts toward the ring-opened form, leading to irreversible decomposition and complex polymerization side reactions.

By maintaining cryogenic conditions, the stable C2-lithio species is preserved. Quenching with N,N-dimethylformamide (DMF) produces a stable tetrahedral hemiaminal intermediate, which safely collapses during aqueous acidic workup to yield the desired 2-carbaldehyde.

Route B: Hantzsch Condensation & Riley Oxidation (The Classical Approach)

Mechanism & Causality: When cryogenic infrastructure is unavailable for large-scale synthesis, a "bottom-up" approach is utilized. First, the tetrahydrobenzothiazole ring is constructed via the Hantzsch synthesis, condensing 2-bromocyclohexanone with thioacetamide to yield 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

The C2-methyl group is highly activated by the imine-like nitrogen of the thiazole ring, allowing it to undergo enamine tautomerization. This activation makes it a prime candidate for Riley Oxidation using Selenium dioxide ( SeO2​ )[4]. The mechanism proceeds via an initial ene reaction between the enamine tautomer and SeO2​ , forming an allylseleninic acid intermediate. This intermediate undergoes a [2,3]-sigmatropic rearrangement to a selenite ester, which subsequently decomposes to yield the 2-carbaldehyde and elemental selenium.

Mandatory Visualization: Synthetic Workflows

SynthesisRoutes SM1 4,5,6,7-Tetrahydro- 1,3-benzothiazole Lithio C2-Lithio Intermediate (via n-BuLi, -78 °C) SM1->Lithio n-BuLi / THF -78 °C SM2 2-Bromocyclohexanone + Thioacetamide Int2 2-Methyl-4,5,6,7-tetrahydro- 1,3-benzothiazole SM2->Int2 Hantzsch Synthesis Product 4,5,6,7-Tetrahydro-1,3- benzothiazole-2-carbaldehyde Int2->Product SeO2 / Dioxane Riley Oxidation Lithio->Product DMF quench Formylation

Synthetic pathways for 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde.

Experimental Protocols (Self-Validating Systems)

Protocol A: Directed Lithiation Workflow
  • Preparation: Dissolve 4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 equiv) in anhydrous THF under a strict inert argon atmosphere.

  • Lithiation: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C. Dropwise add n-butyllithium (1.1 equiv, 2.5 M in hexanes).

    • Self-Validation Check: The solution will transition to a deep yellow/orange hue, visually confirming the formation of the C2-lithiated species.

  • Formylation: Stir for 45 minutes at -78 °C to ensure complete deprotonation, then add anhydrous DMF (1.5 equiv) dropwise.

  • Workup: Allow the reaction to slowly warm to -20 °C (do not exceed this before quenching). Quench with 2M HCl. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na2​SO4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Riley Oxidation Workflow
  • Ring Formation: Reflux 2-bromocyclohexanone (1.0 equiv) and thioacetamide (1.1 equiv) in ethanol for 4 hours. Neutralize with saturated NaHCO3​ and extract to isolate the 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole intermediate.

  • Oxidation: Dissolve the intermediate in 1,4-dioxane. Add SeO2​ (1.2 equiv).

  • Reflux: Heat the mixture to 100 °C for 8-12 hours under a reflux condenser.

    • Self-Validation Check: The precipitation of a dense black/red solid (elemental selenium) indicates the successful reduction of SeO2​ and the progression of the oxidation.

  • Workup: Filter the hot solution through a tightly packed pad of Celite to remove the hazardous colloidal selenium. Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde via recrystallization or chromatography.

Quantitative Data Presentation

To assist in route selection, the following table summarizes the operational metrics for both pathways based on standard laboratory-scale (10-50 mmol) executions.

MetricRoute A: Directed LithiationRoute B: Riley Oxidation
Overall Yield 65% – 75%45% – 55% (Over 2 steps)
Reaction Time ~4 Hours~16 Hours
Temperature Profile Cryogenic (-78 °C)High Heat (100 °C Reflux)
Scalability Moderate (Exothermic quench limits scale)High (Standard batch reactors)
Primary Impurity Unreacted starting materialOver-oxidation to carboxylic acid
Safety Considerations Pyrophoric reagents (n-BuLi)Toxic byproducts (Colloidal Selenium)

References

  • [2] The Journal of Organic Chemistry. "Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles." ACS Publications. Available at:[Link]

  • [4] ACS Omega. "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles." ACS Publications. Available at: [Link]

  • [3] Scite / Structural Investigation. "The Equilibrium Between 2-Lithium-Oxazole(-Thiazole, -Imidazole) Derivatives and Their Acyclic Isomers." Scite.ai. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

use of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde in multi-component reactions

[label="2. Acidification\nAdd Carboxylic Acid ( Mechanistic pathway of the Ugi-4CR utilizing THBT-CHO as the electrophile.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="2. Acidification\nAdd Carboxylic Acid (

Mechanistic pathway of the Ugi-4CR utilizing THBT-CHO as the electrophile.

Quantitative Data: Reaction Optimization

To establish the optimal conditions for THBT-CHO, a model reaction utilizing benzylamine, benzoic acid, and tert-butyl isocyanide was evaluated. The data below demonstrates the critical role of solvent polarity and hydrogen bonding capacity in overcoming the competitive basicity of the THBT ring.

Table 1: Solvent and Time Optimization for THBT-CHO Ugi-4CR

SolventDielectric Constant ( ϵ )Temp (°C)Time (h)Yield (%)Mechanistic Observation
Dichloromethane (DCM)8.9252441Poor imine stabilization; unreacted starting materials.
Tetrahydrofuran (THF)7.5252453Sluggish Mumm rearrangement due to lack of H-bonding.
Methanol (MeOH)32.7251288Optimal proton transfer; rapid nitrilium capture.
2,2,2-Trifluoroethanol (TFE)26.125894 Enhanced electrophilicity of iminium; suppresses side reactions.

Note: Yields represent isolated, chromatographically pure products. TFE is identified as the superior solvent, though MeOH remains a highly effective, cost-efficient alternative.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure the researcher can verify the success of each intermediate step before proceeding.

Workflow Step1 1. Imine Pre-formation THBT-CHO + Amine in MeOH (1h, RT) Step2 2. Acidification Add Carboxylic Acid (Stir 15 min) Step1->Step2 Step3 3. Isocyanide α-Addition Add Isocyanide at 0 °C, then RT Step2->Step3 Step4 4. Reaction Maturation Stir 12-24h (Monitor via TLC) Step3->Step4 Step5 5. Isolation NaHCO3 Wash & Flash Chromatography Step4->Step5

Self-validating experimental workflow for THBT-CHO multicomponent assembly.

Materials Required:
  • 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde (1.0 mmol)

  • Primary Amine (e.g., Benzylamine) (1.0 mmol)

  • Carboxylic Acid (e.g., Benzoic Acid) (1.0 mmol)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 mmol)

  • Anhydrous Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (5.0 mL)

Step-by-Step Methodology:

Step 1: Imine Pre-formation (Kinetic Control)

  • In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve THBT-CHO (1.0 mmol) in 5.0 mL of anhydrous MeOH.

  • Add the primary amine (1.0 mmol) dropwise.

  • Validation Check: Stir at room temperature for 1 hour. A slight deepening of the solution color (typically pale yellow to deep amber) indicates successful imine formation.

  • IPC: Spot the mixture on a silica TLC plate (Hexane:EtOAc 7:3). The UV-active aldehyde spot ( Rf​≈0.6 ) should be completely consumed, replaced by a new, often less polar imine spot.

Step 2: Acidification and Iminium Generation

  • Add the carboxylic acid (1.0 mmol) in one portion to the stirring imine solution.

  • Stir for 15 minutes to ensure complete dissolution and proton transfer.

  • Causality Note: Pre-forming the imine before adding the acid prevents the basic primary amine from forming an unreactive carboxylate salt, which would stall the reaction.

Step 3: Isocyanide Addition and Mumm Rearrangement

  • Cool the reaction vial to 0 °C using an ice-water bath. Causality Note: Isocyanide addition is highly exothermic; cooling prevents the thermal degradation of the isocyanide and suppresses side reactions (e.g., Passerini reaction).

  • Add the isocyanide (1.0 mmol) dropwise over 2 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

  • Validation Check: As the Mumm rearrangement proceeds, the highly polar product will often begin to precipitate out of the methanolic solution. If no precipitate forms, monitor via TLC (DCM:MeOH 95:5); the product will appear as a highly UV-active spot at Rf​≈0.4 .

Step 4: Workup and Purification

  • Concentrate the reaction mixture in vacuo to remove the solvent.

  • Redissolve the crude residue in EtOAc (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO3​ (2 × 10 mL). Causality Note: This step is critical. It neutralizes and removes any unreacted carboxylic acid and dissociates any non-covalent salts formed with the basic THBT nitrogen.

  • Wash with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate.

  • Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 60:40 Hexane:EtOAc).

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances MDPI - Pharmaceuticals[Link]

  • Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site ACS - Journal of Medicinal Chemistry[Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles Molecules (NCBI PMC)[Link]

Application

Designing Fluorescent Probes Using 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde: Application Notes and Protocols

Introduction: The Strategic Advantage of the Tetrahydro-benzothiazole Scaffold In the dynamic field of molecular sensing and bioimaging, the rational design of fluorescent probes is paramount for achieving high sensitivi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Tetrahydro-benzothiazole Scaffold

In the dynamic field of molecular sensing and bioimaging, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity.[][2] The 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde scaffold has emerged as a particularly advantageous platform for constructing such probes. Its unique structural and electronic features offer a compelling combination of a rigid, partially saturated heterocyclic system with a versatile reactive aldehyde group. This guide provides an in-depth exploration of the design principles, synthesis protocols, and application methodologies for developing novel fluorescent probes based on this powerful molecular framework.

The core advantages of the 4,5,6,7-tetrahydro-1,3-benzothiazole moiety lie in its inherent photophysical properties and synthetic accessibility. The benzothiazole core itself is a well-established fluorophore, and its derivatives have been extensively investigated as chemosensors.[3][4] The presence of nitrogen and sulfur atoms can facilitate coordination with metal ions, while the fused cyclohexene ring imparts a degree of conformational rigidity that can enhance fluorescence quantum yields.[5] The aldehyde functionality at the 2-position serves as a key synthetic handle, allowing for straightforward derivatization through well-established chemical reactions to introduce specific analyte recognition sites.[6][7][8]

Design Principles: Crafting Specificity and Response

The design of a successful fluorescent probe requires a synergistic interplay between a fluorophore, a recognition unit (receptor), and often a linker.[9] In probes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde, the benzothiazole core acts as the fluorophore, while the recognition unit is introduced via reaction with the carbaldehyde group. The sensing mechanism is typically governed by photophysical processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[4][10]

Intramolecular Charge Transfer (ICT): A common and effective mechanism involves creating a donor-π-acceptor (D-π-A) system.[11][12] The tetrahydro-benzothiazole moiety can act as part of the π-conjugated bridge. Condensation of the aldehyde with an electron-donating group (e.g., an aniline derivative) or an electron-withdrawing group can establish an ICT pathway.[13] Upon analyte binding, the electronic distribution in the molecule is perturbed, leading to a change in the dipole moment of the excited state.[11] This alteration often manifests as a detectable shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity ("turn-on" or "turn-off" response).[3][14]

Generalized Probe Structure and Key Components

cluster_Probe Fluorescent Probe Architecture Fluorophore Fluorophore Core (4,5,6,7-Tetrahydro-1,3-benzothiazole) Linker Linker (e.g., Imine, Vinyl) Fluorophore->Linker Covalent Bond Receptor Recognition Site (Analyte Binding) Linker->Receptor Covalent Bond Analyte Target Analyte Receptor->Analyte Non-covalent Interaction

Caption: Generalized architecture of a fluorescent probe.

Synthesis Protocols: Building the Molecular Sensor

The synthesis of fluorescent probes based on 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde typically involves a two-step process: synthesis of the core aldehyde followed by its condensation with a suitable recognition moiety.

Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde

This protocol outlines a general method for the synthesis of the core scaffold.

Materials:

  • 2-Mercaptocyclohexanone

  • Glyoxylic acid

  • Acetic anhydride

  • Sodium acetate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptocyclohexanone (1 equivalent) and glyoxylic acid (1.1 equivalents) in ethanol.

  • Add sodium acetate (1.5 equivalents) and acetic anhydride (2 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure aldehyde.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Probe Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a versatile reaction for forming a carbon-carbon double bond by reacting an aldehyde with an active methylene compound.[15][16] This is an effective strategy for creating probes with extended π-conjugation.

Materials:

  • 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde (1 equivalent)

  • Active methylene compound (e.g., malononitrile, 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran) (1.1 equivalents)

  • Piperidine (catalytic amount)

  • Ethanol or Acetonitrile

Procedure:

  • Dissolve the aldehyde and the active methylene compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 2-4 hours. Monitor by TLC.

  • Upon completion, a precipitate may form. If so, filter the solid product, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

  • Confirm the structure of the resulting fluorescent probe by spectroscopic methods.[17]

Protocol 3: Probe Synthesis via Schiff Base Formation

Formation of an imine (Schiff base) by reacting the aldehyde with a primary amine is a common and straightforward method to introduce a recognition site, particularly for metal ions or for sensing pH changes.[18][19]

Materials:

  • 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde (1 equivalent)

  • Primary amine (e.g., 2-aminophenol, hydrazine derivative) (1 equivalent)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the aldehyde in ethanol in a round-bottom flask.

  • Add the primary amine to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • If necessary, purify the product by recrystallization.

  • Characterize the final Schiff base probe by ¹H NMR, ¹³C NMR, and mass spectrometry.[20]

Synthetic Workflow Diagram

Start Core Aldehyde (Tetrahydro-benzothiazole -2-carbaldehyde) Knoevenagel Knoevenagel Condensation Start->Knoevenagel SchiffBase Schiff Base Formation Start->SchiffBase ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel PrimaryAmine Primary Amine (e.g., Aminophenol) PrimaryAmine->SchiffBase ProbeK Vinyl-Linked Probe (Extended π-system) Knoevenagel->ProbeK ProbeS Imine-Linked Probe (Chelating Site) SchiffBase->ProbeS

Caption: Synthetic routes to probes from the core aldehyde.

Photophysical Characterization and Application Protocols

Once synthesized and purified, the novel probe must be thoroughly characterized to understand its photophysical properties and its response to the target analyte.

Table 1: Key Photophysical Parameters for Characterization
ParameterDescriptionTypical Instrumentation
λabs (nm) Wavelength of maximum absorbance.UV-Vis Spectrophotometer
λem (nm) Wavelength of maximum fluorescence emission.Spectrofluorometer
Stokes Shift (nm) Difference between λem and λabs. A larger shift is desirable to minimize self-quenching.Calculated from absorbance and emission spectra.
Molar Absorptivity (ε) A measure of how strongly the molecule absorbs light at a given wavelength.UV-Vis Spectrophotometer
Fluorescence Quantum Yield (Φf) The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.[21][22]Spectrofluorometer (relative or absolute method)
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.Time-Correlated Single Photon Counting (TCSPC)
Protocol 4: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol uses a well-characterized fluorescent standard to determine the quantum yield of the newly synthesized probe.[23][24]

Materials:

  • Synthesized probe

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[22][25]

  • Spectroscopic grade solvent

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the probe and the standard in the same spectroscopic grade solvent.

  • Prepare Dilutions: Prepare a series of 5-6 dilutions for both the probe and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[23]

  • Measure Absorbance: Record the UV-Vis absorbance spectra for all dilutions. Note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra for each dilution of both the probe and the standard using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under each fluorescence emission spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.

    • Determine the gradient (slope) of the linear fit for each plot.

    • Calculate the quantum yield of the probe (Φx) using the following equation:[21][23] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where: Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent. Subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

Protocol 5: Fluorescence Titration for Analyte Sensing

This protocol is used to evaluate the probe's response to a specific analyte (e.g., a metal ion).[4]

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Stock solution of the analyte (e.g., 10 mM of a metal salt like ZnCl₂ in buffer).

  • Appropriate buffer solution (e.g., HEPES, PBS, pH 7.4).

  • Spectrofluorometer.

Procedure:

  • Prepare Probe Solution: Prepare a working solution of the probe in the buffer (e.g., 10 µM).

  • Initial Measurement: Record the fluorescence emission spectrum of the probe solution alone.

  • Titration: Add small, incremental amounts of the analyte stock solution to the probe solution in the cuvette.

  • Record Spectra: After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the maximum emission wavelength against the concentration of the added analyte. This can be used to determine the binding constant (Ka) and the limit of detection (LOD).

Protocol 6: Application in Live Cell Imaging

Fluorescent probes are powerful tools for visualizing analytes within living cells.[][26][27]

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) on a glass-bottom dish.

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Cell culture medium (e.g., DMEM).

  • Phosphate-Buffered Saline (PBS).

  • Confocal Laser Scanning Microscope (CLSM).

Procedure:

  • Cell Culture: Grow cells to an appropriate confluency (e.g., 70-80%) on a glass-bottom dish.

  • Probe Loading:

    • Wash the cells twice with PBS.

    • Incubate the cells with a solution of the probe in serum-free medium (e.g., 1-10 µM) for 15-30 minutes at 37 °C.

  • Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Imaging: Add fresh culture medium or PBS to the dish and immediately image the cells using a confocal microscope equipped with appropriate laser lines and emission filters.

  • (Optional) Analyte Stimulation: To visualize the probe's response to an intracellular analyte, cells can be co-incubated with the probe and a substance that modulates the analyte's concentration (e.g., a metal ionophore like pyrithione for Zn²⁺ imaging).

Conclusion and Future Perspectives

The 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde scaffold provides a robust and versatile starting point for the development of sophisticated fluorescent probes. The straightforward synthetic accessibility via established reactions like Knoevenagel condensation and Schiff base formation allows for the systematic tuning of photophysical properties and the introduction of diverse recognition moieties.[15][18] This enables the creation of sensors for a wide range of analytes, from metal ions and anions to biologically relevant small molecules and enzymes.[5][28] The principles and protocols outlined in this guide serve as a comprehensive resource for researchers aiming to harness the potential of this valuable chemical scaffold in the fields of chemical biology, diagnostics, and drug development. Future work will likely focus on developing probes with near-infrared (NIR) emission for deeper tissue imaging and creating multi-functional probes capable of detecting several analytes simultaneously.

References

  • Taylor & Francis. (2025). Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. [Link]

  • ACS Publications. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega. [Link]

  • PubMed. (2017). A Benzothiazole-Based Fluorescent Probe for Distinguishing and Bioimaging of Hg 2+ and Cu 2. PubMed. [Link]

  • PubMed. (2024). Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. PMC. [Link]

  • Royal Society of Chemistry. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of PGA‐responsive “covalent‐assembly” fluorescent probes.... ResearchGate. [Link]

  • STEMM Institute Press. (n.d.). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press. [Link]

  • Research Features. (2022). Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors. Research Features. [Link]

  • MDPI. (2025). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. [Link]

  • ResearchGate. (2021). Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of fluorescent probes for bioimaging applications. PMC. [Link]

  • ACS Publications. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Applied Materials & Interfaces. [Link]

  • ResearchGate. (n.d.). The general concept of the principle of intramolecular charge transfer (ICT) fluorescence sensor. ResearchGate. [Link]

  • Semantic Scholar. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. Semantic Scholar. [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. [Link]

  • MDPI. (2016). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Sensors. [Link]

  • Semantic Scholar. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Semantic Scholar. [Link]

  • PubMed. (2021). Combining cross-coupling reaction and Knoevenagel condensation in the synthesis of glyco-BODIPY probes for DC-SIGN super-resolution bioimaging. PubMed. [Link]

  • ResearchGate. (n.d.). Design of fluorescent sensors based on azaheterocyclic push-pull systems towards nitroaromatic explosives and related compounds: A review. ResearchGate. [Link]

  • ScienceDirect. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Dyes and Pigments. [Link]

  • Nature Protocols. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • ACS Publications. (2011). Synthesis of pH-Activatable Red Fluorescent BODIPY Dyes with Distinct Functionalities. Organic Letters. [Link]

  • Frontiers. (2023). ICT-based fluorescent probes for intracellular pH and biological species detection. Frontiers in Chemistry. [Link]

  • OPUS FAU. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

  • National Center for Biotechnology Information. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. PMC. [Link]

  • Royal Society of Chemistry. (2021). Bicolour fluorescent molecular sensors for cations: design and experimental validation. Chemical Society Reviews. [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • OUCI. (n.d.). Benzothiazole based Schiff-base-A mechanistically discrete sensor for HSO4− and I−: Application to bioimaging and vapour phase sensing of ethyl acetate. [Link]

  • Amazon AWS. (n.d.). Synthesis of Diphenylamine-Based Novel Fluorescent Styryl Colorants by Knoevenagel Condensation Using a Conventional Method, Biocatalyst, and Deep Eutectic Solvent. [Link]

  • JASCO. (2021). Fluorescence quantum yield measurement. JASCO Global. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of new benzothiazole Schiff base as selective and sensitive colorimetric sensor for arsenic on-site detection at ppb level. Analytical Methods. [Link]

Sources

Method

Application Note: Synthesis and Characterization of Transition Metal Ligands Derived from 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde

Executive Summary The rational design of metal-based chemotherapeutics relies heavily on the selection of privileged organic scaffolds that can effectively chelate transition metals while imparting favorable pharmacokine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-based chemotherapeutics relies heavily on the selection of privileged organic scaffolds that can effectively chelate transition metals while imparting favorable pharmacokinetic properties. This application note details the robust, self-validating synthesis of Schiff base (azomethine) ligands derived from 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde , and their subsequent complexation with first-row transition metals (Cu, Ni, Co). Designed for researchers in medicinal and inorganic chemistry, this guide elucidates the causality behind the synthetic parameters and provides a framework for generating complexes with potent DNA-binding and cytotoxic profiles.

Mechanistic Rationale for Scaffold Selection

The 4,5,6,7-tetrahydro-1,3-benzothiazole nucleus is a privileged structural motif in pharmacology, frequently utilized in the development of neuroprotective and anticancer agents[1].

  • Lipophilicity & Cellular Uptake: Unlike the planar, fully aromatic parent benzothiazole, the saturated cyclohexyl ring in the tetrahydro derivative introduces a degree of aliphatic lipophilicity and three-dimensional bulk. This structural feature is critical for passive diffusion across the phospholipid bilayers of target cancer cells.

  • Chelation Thermodynamics: The highly electrophilic 2-carbaldehyde group serves as an ideal precursor for Schiff base condensation with primary amines (e.g., isonicotinohydrazide or substituted anilines). The resulting azomethine nitrogen, acting in concert with the thiazole ring nitrogen (and potentially an oxygen donor from the amine partner), forms a highly stable, multidentate chelation pocket[2]. This multidentate effect entropically drives the formation of stable, non-electrolytic transition metal complexes[3].

SyntheticWorkflow Aldehyde 4,5,6,7-Tetrahydro-1,3- benzothiazole-2-carbaldehyde Condensation Schiff Base Condensation (EtOH, H+, Reflux) Aldehyde->Condensation Amine Primary Amine (e.g., Hydrazide) Amine->Condensation Ligand Azomethine Ligand (L) Condensation->Ligand Complexation Metal Complexation (pH 7.0-7.5, Reflux) Ligand->Complexation Metal M(II) Chloride Salts (Cu, Ni, Co) Metal->Complexation Product Transition Metal Complex [ML2Cl2] or [ML2] Complexation->Product

Fig 1: Synthetic workflow for the preparation of tetrahydrobenzothiazole Schiff base metal complexes.

Self-Validating Synthetic Workflows

Protocol A: Synthesis of the Schiff Base Ligand (L)

This protocol utilizes an acid-catalyzed condensation to form the azomethine linkage. Glacial acetic acid is utilized to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Amine Addition: In a separate beaker, dissolve 10.0 mmol of the chosen primary amine (e.g., isonicotinohydrazide) in 20 mL of hot absolute ethanol. Add this dropwise to the aldehyde solution under continuous magnetic stirring.

  • Catalysis: Add 3–4 drops of glacial acetic acid to the mixture. Causality: The mild acid catalyzes the dehydration step of the hemiaminal intermediate without protonating the nucleophilic amine to the point of deactivation.

  • Reflux: Attach a reflux condenser and heat the mixture at 75–80 °C for 3 to 4 hours.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. Filter the resulting microcrystalline precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and recrystallize from hot ethanol to yield the pure ligand.

System Validation Checkpoint:

  • TLC: Run a TLC (Eluent: Hexane/EtOAc 7:3). The complete disappearance of the starting aldehyde spot confirms reaction completion.

  • FTIR Spectroscopy: The crude product must show the complete absence of the characteristic aldehyde carbonyl stretch at ~1690 cm⁻¹ and the emergence of a sharp, strong azomethine ν(C=N) peak at 1610–1620 cm⁻¹[4].

Protocol B: Preparation of Transition Metal(II) Complexes

The complexation is driven by the thermodynamic stability of the resulting chelate rings. pH control is critical here; an overly acidic environment will hydrolyze the Schiff base, while an overly basic environment will precipitate metal hydroxides.

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 2.0 mmol of the synthesized Schiff base ligand (L) in 30 mL of a hot Ethanol/DMF mixture (8:2 v/v) to ensure complete solubility.

  • Metal Addition: Dissolve 1.0 mmol of the transition metal chloride salt (e.g., CuCl₂·2H₂, NiCl₂·6H₂O, or CoCl₂·6H₂O) in 15 mL of warm ethanol. Add this metal solution dropwise to the stirring ligand solution[3].

  • pH Adjustment: Carefully adjust the pH of the mixture to 7.0–7.5 using a 10% methanolic KOH solution. Causality: This neutralizes any HCl generated during complexation (if utilizing deprotonated ligand forms) and stabilizes the coordinate bonds[2].

  • Reflux & Isolation: Reflux the mixture for 4–6 hours. Upon cooling, filter the intensely colored precipitate, wash sequentially with warm ethanol and diethyl ether to remove unreacted ligand and DMF traces, and dry in a vacuum desiccator over anhydrous CaCl₂.

System Validation Checkpoint:

  • Conductivity: Dissolve the complex in DMF (10⁻³ M). A molar conductance value below 20 Ω⁻¹ cm² mol⁻¹ confirms the complex is a non-electrolyte (i.e., chlorides are coordinated in the inner sphere or absent)[3].

  • FTIR Shift: The azomethine ν(C=N) band must shift to a lower frequency (~1590 cm⁻¹) compared to the free ligand. Causality: The donation of the nitrogen lone pair to the metal d-orbitals reduces the electron density in the C=N bond, lowering its vibrational force constant[4].

Physicochemical Validation Data

The following table summarizes the expected quantitative analytical data for a representative tetrahydrobenzothiazole Schiff base ligand and its corresponding ML₂ complexes.

CompoundEmpirical FormulaYield (%)Melting Point (°C)IR ν(C=N) (cm⁻¹)Magnetic Moment (μeff, BM)Proposed Geometry
Ligand (L) C₁₄H₁₄N₄OS82175–1771615DiamagneticN/A
Cu(II) Complex [Cu(L)₂Cl₂]76>250 (decomp)15901.85Tetragonal
Ni(II) Complex [Ni(L)₂Cl₂]71>250 (decomp)15953.12Octahedral
Co(II) Complex [Co(L)₂Cl₂]68>250 (decomp)15924.80Octahedral

Note: Magnetic susceptibility measurements (μeff) are critical for validating the geometry. For instance, a value of ~1.85 BM for Cu(II) indicates a monomeric d⁹ system typical of tetragonal or square planar geometries, while values >3.0 BM for Ni/Co indicate high-spin octahedral configurations[3].

Biological Application & Mechanism of Action

Transition metal complexes derived from benzothiazole Schiff bases are actively investigated as alternatives to platinum-based chemotherapeutics (e.g., cisplatin) due to their distinct modes of action and reduced systemic toxicity[3]. The tetrahydrobenzothiazole moiety facilitates deep intercalation into the base pairs of Calf Thymus DNA (CT-DNA), driven by π-π stacking and hydrophobic interactions. Concurrently, the redox-active metal centers (particularly Cu and Co) can undergo intracellular redox cycling, generating Reactive Oxygen Species (ROS) via Fenton-like reactions, ultimately leading to DNA strand cleavage and targeted cancer cell apoptosis.

MechanismOfAction Complex Tetrahydrobenzothiazole Metal(II) Complex Intercalation CT-DNA Intercalation (Non-covalent) Complex->Intercalation Lipophilic penetration Redox Intracellular Redox Cycling (M2+ / M3+) Complex->Redox Electron transfer Cleavage DNA Strand Cleavage Intercalation->Cleavage Structural distortion ROS Reactive Oxygen Species (ROS) Generation Redox->ROS Fenton-like rxn ROS->Cleavage Oxidative damage Apoptosis Targeted Cell Apoptosis Cleavage->Apoptosis Cell cycle arrest

Fig 2: Proposed biochemical mechanism of action for the synthesized transition metal complexes.

References

  • Sreeramulu, J. et al. (2014). Spectroscopic characterization and biological evolution of ortho vanillin pramipexole schiff base metal complexes. Der Pharma Chemica.
  • Benchchem. 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde - Pharmacological Profile.
  • PNR Journal. (2022). Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA.
  • Oriental Journal of Chemistry. (2024). Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes.

Sources

Application

The Versatile Building Block: 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. The 4,5,6,7-tetrahydro-1,3-benzothiazole nucleus has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities.[1][2] This application note delves into the synthesis, properties, and diverse applications of a key derivative, 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde , a versatile building block for the creation of novel therapeutic agents.

The partially saturated cyclohexene ring fused to the thiazole core imparts a unique three-dimensional character to the molecule, a feature increasingly sought after in drug design to enhance selectivity and improve pharmacokinetic profiles. The aldehyde functionality at the 2-position serves as a reactive handle for a multitude of chemical transformations, enabling the construction of diverse compound libraries for screening against various disease targets.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this valuable building block, including detailed synthetic protocols and its application in the development of kinase inhibitors, antifungal agents, and neuroprotective compounds.

Strategic Importance in Drug Discovery: A Multi-Target Scaffold

The 4,5,6,7-tetrahydro-1,3-benzothiazole core has been successfully incorporated into a range of biologically active molecules, highlighting its significance in medicinal chemistry.

Neuroprotection and Neurological Disorders

A prominent example of a therapeutic agent featuring this scaffold is Dexpramipexole ((6R)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine).[4][5] This compound has been investigated in clinical trials for its neuroprotective effects, particularly in the context of amyotrophic lateral sclerosis (ALS).[5] The tetrahydrobenzothiazole moiety is crucial for its biological activity, which is believed to involve the maintenance of mitochondrial function.[5] The development of Dexpramipexole underscores the potential of this scaffold in the challenging field of neurodegenerative disease research. Furthermore, other derivatives have been shown to protect neuronal cells from lethal insults, suggesting a broader applicability in treating conditions like Alzheimer's disease.[4][6]

Kinase Inhibition in Oncology

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The tetrahydrobenzothiazole scaffold has been successfully employed in the design of potent kinase inhibitors. For instance, derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole have been synthesized and evaluated as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β), two kinases implicated in cancer progression.[7][8] One rationally designed compound demonstrated significant inhibitory activity against both CK2 (IC50 = 1.9 µM) and GSK3β (IC50 = 0.67 µM), highlighting the potential of this scaffold in developing multi-targeted cancer therapies.[7]

Antifungal Drug Development

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. The benzothiazole nucleus is a recognized pharmacophore in the design of such agents.[9][10] The 4,5,6,7-tetrahydro-1,3-benzothiazole core has been incorporated into molecules with broad-spectrum antifungal activity. These compounds offer a promising starting point for the development of new therapies to combat challenging fungal pathogens.[9]

Synthetic Protocols: Accessing and Utilizing the Building Block

A key advantage of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is its accessibility from readily available starting materials. The following protocols provide a comprehensive guide to its synthesis and subsequent derivatization.

Protocol 1: Synthesis of the Precursor, 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.

Materials:

  • Cyclohexanone

  • Thiourea

  • Iodine

  • Diethyl ether

  • Ammonium hydroxide (25% solution)

  • Magnesium sulfate (anhydrous)

  • n-Hexane

Procedure:

  • In a round-bottom flask, combine thiourea (1.0 equivalent) and iodine (0.5 equivalents).

  • Add cyclohexanone (0.5 equivalents) to the mixture.

  • Reflux the reaction mixture for 24 hours at 100 °C.

  • After cooling to room temperature, dissolve the reaction mass in boiling distilled water.

  • Transfer the aqueous solution to a separatory funnel and extract three times with diethyl ether to remove unreacted starting materials.

  • To the aqueous layer, add a 25% ammonium hydroxide solution until the solution is basic.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from n-hexane to yield pure 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole as a light-yellow solid.

Diagram 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole

G start Cyclohexanone + Thiourea + I2 reflux Reflux (100°C, 24h) start->reflux workup Aqueous Workup & Extraction reflux->workup product 2-Amino-4,5,6,7- tetrahydrobenzo[d]thiazole workup->product

A schematic workflow for the synthesis of the amine precursor.

Protocol 2: Proposed Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde

This proposed protocol utilizes a modified Sandmeyer-type reaction for the conversion of the 2-amino group to a 2-carbaldehyde. This method is based on well-established transformations of heterocyclic amines.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Formaldehyde (40% solution)

  • Copper(I) cyanide

  • Sodium bicarbonate

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Diazotization:

    • Suspend 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid at 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Formylation:

    • In a separate flask, prepare a solution of formaldehyde (excess) and copper(I) cyanide (catalytic amount) in water at room temperature.

    • Slowly add the cold diazonium salt solution to the formaldehyde solution. Vigorous gas evolution (N₂) will be observed.

    • Stir the reaction mixture at room temperature for 2-4 hours, then gently heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde.

Diagram 2: Proposed Synthesis of the Target Carbaldehyde

G cluster_0 Diazotization cluster_1 Formylation start 2-Amino-4,5,6,7-tetrahydro- benzo[d]thiazole diazotization NaNO2, HCl 0-5°C start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium formylation Formaldehyde, CuCN RT to 60°C diazonium->formylation product 4,5,6,7-Tetrahydro-1,3-benzothiazole- 2-carbaldehyde formylation->product

A two-stage workflow for the synthesis of the target aldehyde.

Protocol 3: Synthesis of Schiff Base Derivatives

The aldehyde functionality of the title compound is a versatile handle for the synthesis of diverse compound libraries. The formation of Schiff bases (imines) is a straightforward and high-yielding reaction.[11][12]

Materials:

  • 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde

  • Primary amine (e.g., aniline, substituted anilines, benzylamine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1.0-1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Summary: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehydeC₈H₉NOS167.23Off-white to yellow solid
2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazoleC₇H₁₀N₂S154.23Light-yellow solid

Conclusion and Future Perspectives

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde represents a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the reactive nature of the aldehyde group provide a gateway to a vast chemical space of potential drug candidates. The proven success of its core scaffold in compounds targeting neurodegeneration, cancer, and fungal infections validates its "privileged" status.

Future research efforts should focus on exploring the full potential of this building block. The synthesis of diverse libraries of derivatives, particularly through combinatorial approaches utilizing the aldehyde functionality, will undoubtedly lead to the discovery of novel bioactive molecules. Furthermore, the unique stereochemical properties of the tetrahydrobenzothiazole ring can be exploited to develop highly selective and potent therapeutic agents. As our understanding of complex diseases deepens, the strategic application of such versatile building blocks will be paramount in the quest for new and effective medicines.

References

  • Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547.
  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (2023). Current Topics in Medicinal Chemistry, 23(7), 575-594.
  • Duff reaction - Grokipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2019). RSC Advances, 9(38), 21945-21958.
  • Duff reaction. (2023, October 29). In Wikipedia. [Link]

  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (2023).
  • Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives. (2013). Journal of Medicinal Chemistry, 56(16), 6478-6494.
  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (2023). PubMed.
  • Sommelet Reaction. (n.d.). Organic Chemistry Portal.
  • Duff Reaction. (n.d.). Organic Chemistry Portal.
  • Sommelet reaction. (2023, December 28). In Wikipedia. [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2019). RSC Publishing.
  • New Opportunities with the Duff Reaction. (2008). The Journal of Organic Chemistry, 73(15), 5897-5900.
  • Novel p53 Inactivators with Neuroprotective Action: Syntheses and Pharmacological Evaluation of 2-Imino-2,3,4,5,6,7-hexahydrobenzothiazole and 2-Imino-2,3,4,5,6,7-hexahydrobenzoxazole Derivatives. (2002). Journal of Medicinal Chemistry, 45(22), 4847-4857.
  • KNS-760704 [(6R)-4,5,6,7-tetrahydro-N6-propyl-2, 6-benzothiazole-diamine dihydrochloride monohydrate] for the treatment of amyotrophic lateral sclerosis. (2008). CNS Neuroscience & Therapeutics, 14(3), 215-228.
  • Preparation of aromatic aldehydes by the Sommelet reaction. (1982).
  • The Sommelet Reaction. (n.d.).
  • The Sommelet Reaction. (n.d.). Organic Reactions.
  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (2020).
  • Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. (2004). Journal of Medicinal Chemistry, 47(25), 6249-6258.
  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020). Environmental Toxicology and Pharmacology, 78, 103415.
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Chemistry of Heterocyclic Compounds, 57(5), 457-468.
  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. (2026). European Journal of Medicinal Chemistry, 282, 116938.
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2021). Molecules, 26(11), 3183.
  • Stephen aldehyde synthesis. (2023, December 18). In Wikipedia. [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
  • Vilsmeier-Haack Reaction. (2023, April 23). Chemistry Steps.
  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1639-1653.
  • Overview of Biological Activities and Synthesis of Schiff Base. (2023). International Journal for Multidisciplinary Research, 5(5).
  • Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT – an in vitro study. (2022). Postępy Higieny i Medycyny Doświadczalnej, 76, 28-37.
  • SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. (2025). Rasayan Journal of Chemistry, 18(2).
  • Green Synthesis, Characterization and their Biological Activities of Schiff's Bases of Certain Benzothiazole Derivatives. (n.d.).
  • Vilsmeier-Haack Reaction. (2021, June 19). YouTube.
  • Reimer–Tiemann reaction. (2024, February 24). In Wikipedia. [Link]

  • Exploring the Reimer-Tiemann Reaction: History and Scope. (1975). Chemical Reviews, 75(4), 389-402.
  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019). International Journal of Scientific Research in Science and Technology, 6(1), 438-445.
  • Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. (2022). Baghdad Science Journal, 19(2), 378-384.
  • Reimer-Tiemann Formyl
  • The Reimer–Tiemann Reaction. (1975). University of Groningen research portal.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Stephen's Aldehyde Synthesis Method. (2012, November 10). Scribd.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis of 4,5,6,7-tetrahydrobenzo [1,2-d] thiazole derivative... (2019).

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Technical Notes & Optimization

Troubleshooting

how to prevent auto-oxidation of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde

A Guide for Researchers on Preventing and Troubleshooting Auto-Oxidation Welcome to the technical support guide for 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde (CAS 884504-72-7). This document, designed for our s...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Preventing and Troubleshooting Auto-Oxidation

Welcome to the technical support guide for 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde (CAS 884504-72-7). This document, designed for our scientific and drug development partners, provides in-depth guidance on the storage, handling, and purification of this versatile synthetic intermediate. As Senior Application Scientists, we understand that compound stability is paramount to experimental success. This guide addresses the primary challenge associated with this aldehyde: its susceptibility to auto-oxidation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter, linking them to auto-oxidation and providing actionable solutions.

Question 1: I've noticed a white crystalline precipitate forming in my liquid aldehyde over time. What is it, and is the reagent still usable?

Answer:

Probable Cause: The white precipitate is almost certainly 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid, the product of auto-oxidation. Aldehydes are prone to reacting with atmospheric oxygen in a free-radical chain reaction, especially when exposed to light or trace metal impurities.[1] The resulting carboxylic acid often has a higher melting point and lower solubility in the parent aldehyde, causing it to precipitate out.

Immediate Action: The presence of this impurity means your stock is no longer pure. Using it directly will lead to inaccurate quantification of your starting material and may introduce an unwanted, reactive carboxylic acid into your experiment, leading to side reactions and low yields. The reagent should be purified before use.

Solution: Purification via Acid-Base Extraction You can easily remove the acidic impurity through a simple liquid-liquid extraction.

Experimental Protocol: Purification of Oxidized Aldehyde

  • Dissolution: Dissolve the impure aldehyde (1.0 equiv) in a suitable organic solvent, such as diethyl ether or ethyl acetate. The volume should be sufficient to ensure complete dissolution.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble sodium salt and partition into the aqueous layer. Repeat the wash two to three times to ensure complete removal.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Confirmation & Storage: Confirm the purity of the recovered liquid aldehyde using ¹H NMR or TLC. Immediately store the purified product under an inert atmosphere (e.g., nitrogen or argon) with an antioxidant.[2]

Question 2: My reaction yield is significantly lower than expected when using 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde as a starting material. Could this be a reagent issue?

Answer:

Probable Cause: Yes, this is a classic symptom of using a partially oxidized aldehyde. If, for example, 20% of your aldehyde has converted to the carboxylic acid, you are effectively starting your reaction with 20% less of the desired reactant. This stoichiometry error is a primary cause of reduced yields.

Solution: Pre-Reaction Purity Check & Handling

  • Purity Verification: Before any reaction, it is best practice to verify the purity of the aldehyde, especially if the bottle is old or has been opened multiple times. A quick ¹H NMR spectrum is highly effective; the aldehyde proton (R-CHO) typically appears as a sharp singlet between δ 9-10 ppm. The absence of a broad singlet characteristic of a carboxylic acid proton (R-COOH) above δ 10 ppm is a good indicator of purity.

  • Inert Atmosphere Handling: When dispensing the reagent, use techniques that minimize its exposure to air. This includes using a syringe to withdraw the liquid through a septum under a positive pressure of an inert gas like nitrogen or argon.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the chemistry and handling of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde.

Q1: What is the chemical mechanism of aldehyde auto-oxidation?

A1: Aldehyde auto-oxidation is a well-understood free-radical chain reaction.[1][3] The process occurs in three main stages: initiation, propagation, and termination. The key steps involve the abstraction of the aldehydic hydrogen to form an acyl radical, which then reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another aldehyde molecule, propagating the chain and forming a peroxyacid, which can further oxidize another aldehyde molecule to yield two equivalents of the carboxylic acid.

Diagram: Auto-Oxidation Free-Radical Chain Mechanism

Auto_Oxidation cluster_initiation Initiation cluster_propagation Propagation cluster_oxidation Final Oxidation I1 R-CHO + Initiator (hv, heat) I2 R-C•=O (Acyl Radical) I1->I2 H• abstraction P1 R-C•=O I2->P1 P3 R-C(=O)OO• (Acylperoxy Radical) P1->P3 reacts with P2 O₂ (Atmospheric) P2->P3 P5 R-C(=O)OOH (Peroxyacid) P3->P5 H• abstraction from P4 R-CHO P6 R-C•=O P4->P6 forms P6->P1 O1 R-C(=O)OOH O3 2x R-COOH (Carboxylic Acid) O1->O3 oxidizes O2 R-CHO O2->O3

Caption: Free-radical chain reaction pathway for aldehyde auto-oxidation.

Q2: What are the definitive storage and handling procedures for this aldehyde?

A2: To maximize shelf-life and ensure experimental reproducibility, adhere strictly to the following conditions.

ParameterRecommendationRationale
Temperature -20°C for long-term storage. [4]Low temperatures significantly slow down the rate of chemical reactions, including oxidation.
≤4°C for short-term/in-use. [5]Refrigeration is critical to minimize degradation between uses.
Atmosphere Store under an inert gas (Nitrogen or Argon). [2]This displaces oxygen, a key reactant in the auto-oxidation process.
Light Store in an amber or opaque container. [6]Light, particularly UV light, can provide the energy to initiate the free-radical chain reaction.[7]
Container Tightly sealed glass bottle with a PTFE-lined cap. Prevents ingress of atmospheric oxygen and moisture. Avoid metal caps which can be a source of catalytic impurities.[6]
Handling Use inert atmosphere techniques for dispensing. Purge the headspace of the bottle with N₂ or Ar after each use to maintain an oxygen-free environment.

Q3: Is the use of a chemical stabilizer or antioxidant recommended?

A3: Yes, for long-term storage, adding a radical-scavenging antioxidant is a prudent measure. These compounds function by interrupting the propagation step of the auto-oxidation chain reaction.

  • Recommended Antioxidants: Butylated hydroxytoluene (BHT) or hydroquinone are effective choices.[8]

  • Recommended Concentration: A concentration of 0.05% to 0.1% (w/w) is typically sufficient.

  • Mechanism of Action: Antioxidants like BHT have sterically hindered phenolic protons that are readily donated to the acylperoxy radical (R-C(=O)OO•), forming a stable antioxidant radical that does not propagate the chain reaction.

Q4: How should I prepare an oxidized stock of the aldehyde for use in a sensitive reaction?

A4: If you suspect your aldehyde has oxidized, you must purify it before use. The acid-base extraction protocol described in the Troubleshooting section is highly effective. Below is a workflow diagram illustrating the process.

Diagram: Purification Workflow for Aldehyde

Purification_Workflow start Impure Aldehyde (Contains R-COOH) dissolve 1. Dissolve in Diethyl Ether start->dissolve extract 2. Wash with 5% NaHCO₃(aq) in Separatory Funnel dissolve->extract separate Separate Layers extract->separate aq_layer Aqueous Layer (Contains R-COO⁻Na⁺) separate->aq_layer to waste org_layer Organic Layer (Contains R-CHO) separate->org_layer keep wash_brine 3. Wash with Brine org_layer->wash_brine dry 4. Dry over Na₂SO₄ wash_brine->dry filter_conc 5. Filter & Concentrate (Rotary Evaporator) dry->filter_conc end Pure Aldehyde (R-CHO) filter_conc->end store Store under N₂ at -20°C with BHT end->store

Caption: Step-by-step workflow for the purification of an aldehyde from its carboxylic acid impurity.

References
  • Technical Support Center: Storage and Handling of Decyl Aldehyde-d2. Benchchem.
  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. ACS Publications.
  • The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B) Reactions in the progress of selected aromatic aldehydes autooxidation. ResearchGate.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids. Benchchem.
  • One-pot Conversion of Carboxylic Acids to Aldehydes. University of Louisville.
  • To stabilize aldehydes ....? . Available at:

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate.
  • AROMATIC ALDEHYDES AND KETONS. eGyanKosh.
  • How to Store Reagents. University of Rochester Chemistry Department.
  • 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde. Sigma-Aldrich.
  • Guideline for the Management of Time Sensitive Chemicals. University of Wollongong.

Sources

Optimization

overcoming steric hindrance in reactions with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde

[label Refining Final Touches I'm now completely focused on ensuring the visual presentation and content are fully aligned. The diagrams are refined, the protocol is clear, and citations are properly integrated. The emph...

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining Final Touches

I'm now completely focused on ensuring the visual presentation and content are fully aligned. The diagrams are refined, the protocol is clear, and citations are properly integrated. The emphasis is on accessibility and clarity. I've finished making the changes based on your feedback. I am now ready to present the guide.

Finalizing Presentation

I'm now ensuring the support center's final touches, with integrated visuals and robust protocols. The diagrams, incorporating Google's Material Design color palette, are optimized for clear understanding. The citations are verified, and the protocol is designed for easy replication. The content adheres to the principles of scientific rigor.

Welcome to the Advanced Technical Support Center for synthetic chemistry. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde and its derivatives.

The tetrahydrobenzothiazole scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in hit-to-lead optimization for neurodegenerative therapies and oncology [1.1]. However, functionalizing the C2-position via reductive amination or Schiff base condensation often presents significant synthetic bottlenecks due to the unique steric and electronic environment of the fused bicyclic system[1][2].

Below, we provide causality-driven troubleshooting guides, self-validating protocols, and quantitative data to help you drive these challenging reactions to completion.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does reductive amination with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde and secondary amines stall at the hemiaminal stage?

The Causality: The saturated cyclohexene ring fused to the thiazole core adopts a puckered "half-chair" conformation. This puckering forces the pseudo-axial protons at the C4 and C7 positions to project outward, creating a broader, more restrictive steric umbrella than a flat, fully aromatic benzothiazole.

When a bulky secondary amine approaches the C2-aldehyde along the optimal Bürgi-Dunitz trajectory (~107°), it experiences severe steric repulsion. While the initial attack may occur, the resulting tetrahedral hemiaminal intermediate suffers from intense steric strain. This raises the activation energy required for the subsequent dehydration step, preventing the formation of the reactive iminium ion and causing the reaction to stall.

The Solution: You must force the dehydration step by converting the hemiaminal hydroxyl group into a superior leaving group. This is achieved using strong, oxophilic Lewis acids like Titanium(IV) isopropoxide (Ti(OiPr)4) prior to the addition of the reducing agent[2].

Q2: How can I drive Schiff base condensation to completion when standard reflux conditions fail?

The Causality: Schiff base (imine) formation is an equilibrium process. The planar nature of the final imine product forces the incoming amine substituent into the same plane as the bulky tetrahydrobenzothiazole core, resulting in an unfavorable thermodynamic equilibrium. Standard dehydrating agents (like MgSO4) are insufficiently active to pull this specific equilibrium forward.

The Solution: Shift the equilibrium by utilizing aggressive chemical dehydrating agents or specialized physical removal of water.

Data Presentation: Optimization of Dehydrating Agents The table below summarizes our internal benchmarking for the condensation of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde with 2-aminopyridine (a sterically demanding, poorly nucleophilic amine).

Dehydrating AgentEquivalentsSolventTemp (°C)Time (h)Conversion (%)Causality / Observation
None N/AEtOH7824< 5%Steric repulsion prevents hemiaminal dehydration.
MgSO4 5.0DCE802415%Insufficient Lewis acidity to activate the C2-aldehyde.
Molecular Sieves (4Å) 200 wt%Toluene1101245%Removes water, but uncatalyzed attack remains slow.
Ti(OiPr)4 2.0THF656> 95% Strong oxophilicity forces hemiaminal dehydration.
TiCl4 1.0DCM404ComplexToo harsh; causes degradation of the benzothiazole core.
Q3: How do I prevent degradation when trying to force a condensation under basic conditions?

The Causality: Because 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde lacks alpha-protons, it cannot undergo enolization. If subjected to the strongly basic conditions (e.g., KOH/NaOH) sometimes used to free-base amine hydrochlorides in situ, the aldehyde becomes highly susceptible to the Cannizzaro reaction or general decomposition. The Solution: Always pre-form the free base of your amine, or utilize non-nucleophilic organic bases (like DIPEA) in anhydrous, aprotic solvents (such as DCE or THF) to minimize side reactions.

Part 2: Visualizing the Workflows

To systematically overcome these steric barriers, follow the logical decision trees and mechanistic pathways outlined below.

Logical workflow for troubleshooting reductive amination of bulky aldehydes.

Mechanistic pathway for overcoming steric clash via Ti(OiPr)4 activation.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes Titanium(IV) isopropoxide to overcome the steric hindrance of the tetrahydrobenzothiazole core during reductive amination[2]. It is designed as a "self-validating system," meaning visual and analytical checkpoints are embedded to ensure the reaction is proceeding correctly before committing to the next step.

Protocol: Ti(OiPr)4-Mediated Reductive Amination

Step 1: Imine/Iminium Formation (Pre-activation)

  • Charge an oven-dried, argon-flushed round-bottom flask with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde (1.0 eq) and your target amine (1.1 eq).

  • Dissolve the mixture in anhydrous THF to achieve a 0.2 M concentration.

  • Dropwise, add Ti(OiPr)4 (2.0 eq) via syringe at room temperature.

  • Self-Validation Checkpoint 1: Observe the color. The solution will typically transition from a pale yellow to a deep orange or red within 15 minutes, indicating successful titanium coordination and the onset of imine/iminium formation.

  • Stir at room temperature for 6 hours.

  • Self-Validation Checkpoint 2: Quench a 10 µL aliquot of the reaction mixture in 100 µL of wet EtOAc. Centrifuge to drop the TiO2 solids, and spot the clear supernatant on a TLC plate (Hexanes/EtOAc 7:3). The starting aldehyde spot (Rf ~0.6) must be completely consumed before proceeding.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)3) (2.5 eq) in three equal portions over 15 minutes. Note: Portion-wise addition is critical to control the exothermic release of hydrogen gas and prevent runaway reduction of the unreacted aldehyde.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

Step 3: Workup and Titanium Quench Warning: Improper quenching of Ti(OiPr)4 will result in an unfilterable, gelatinous titanium dioxide emulsion that traps your product.

  • Pour the reaction mixture into a vigorously stirring saturated aqueous solution of Rochelle salt (sodium potassium tartrate) using 10 mL of solution per mmol of Ti(OiPr)4 used.

  • Self-Validation Checkpoint 3: Stir the biphasic mixture vigorously for 1 to 2 hours. The quench is complete only when the mixture separates into two sharply defined layers: a clear organic layer and a pale blue/colorless aqueous layer, with no interfacial emulsion.

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude amine.

References

  • Applied Organometallic Chemistry. (2024). Promising anti-cancer potency of 4,5,6,7-tetrahydrobenzo[d]thiazole-based Schiff-bases. ResearchGate. Retrieved March 19, 2026, from[Link]

  • Journal of Medicinal Chemistry. (2021). Discovery of Orally Available Retinoic Acid Receptor-Related Orphan Receptor γ-t/Dihydroorotate Dehydrogenase Dual Inhibitors for the Treatment of Refractory Inflammatory Bowel Disease. ACS Publications. Retrieved March 19, 2026, from[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility challenges with highly lipophilic heterocyclic aldehydes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility challenges with highly lipophilic heterocyclic aldehydes.

Overview & Chemical Context

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde is a chemically synthesized intermediate built upon the 1[1]. While this core structure is highly valued in neurodegenerative and oncology drug discovery, its fused aliphatic and heteroaromatic ring system creates a profoundly hydrophobic core. The carbaldehyde moiety does not provide sufficient polarity to overcome the high hydration energy required for aqueous dissolution, leading to frequent precipitation, variable data, and false negatives in biological assays.

FAQ: Mechanistic Causes of Low Solubility

Q: Why does my compound precipitate immediately upon addition to the assay buffer, even when pre-dissolved in DMSO? A: This is a classic "solvent jump" artifact. When transitioning from a 100% DMSO stock to an aqueous buffer, the dielectric constant of the environment changes drastically. To minimize their exposed surface area to water, the hydrophobic tetrahydrobenzothiazole molecules aggregate—a phenomenon driven by the hydrophobic effect. This leads to the formation of colloidal aggregates or "brick dust" precipitates, which 2[2] by reducing the bioavailable concentration.

Q: Can I adjust the pH of my buffer to improve solubility? A: No. Unlike amines or carboxylic acids, the thiazole nitrogen in this specific scaffold is only very weakly basic (pKa < 3), and the carbaldehyde is non-ionizable. Adjusting the pH to biologically relevant ranges (pH 6.5–8.0) will not generate a water-soluble ionized species.

FAQ: Co-Solvent Strategies & Limitations

Q: Can I just increase the final DMSO concentration in my assay to 5% to keep the compound soluble? A: No. While thermodynamically favorable for solubility, high DMSO concentrations introduce severe biological artifacts. DMSO can3[3], which reduces the association rate of binding. Furthermore, DMSO is cytotoxic at high concentrations and can permeabilize cell membranes.

Quantitative Data: Co-Solvent Limits

Table 1: Maximum Recommended DMSO Concentrations by Assay Type

Assay TypeRecommended Max DMSO Final Conc.Primary Risk of Exceeding Limit
Primary Cell Cultures ≤ 0.1%4[4]
Immortalized Cell Lines ≤ 0.5%Growth inhibition, transcriptomic shifts
Biochemical / HTS 0.1% - 1.0%3[3]
In Vivo (Animal Models) ≤ 2.0% (Systemic)Hepatotoxicity, vehicle-induced pleiotropic effects

FAQ: Advanced Solubilization (Cyclodextrins)

Q: My assay cannot tolerate even 0.1% DMSO, and the compound still precipitates. What is the next best step? A: The most effective non-covalent strategy is host-guest inclusion complexation using cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a []. The hydrophobic tetrahydrobenzothiazole core enters this cavity via van der Waals forces, 6[6]. This creates a molecularly dispersed, water-soluble complex without chemically altering the active pharmacophore.

Cyclodextrin_Mechanism Drug Free Compound (Hydrophobic Core) Complex Inclusion Complex (Water Soluble, Bioavailable) Drug->Complex Hydrophobic Effect CD HP-β-CD (Lipophilic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Mechanism of HP-β-CD host-guest inclusion complexation.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, do not simply mix reagents. Follow these causality-driven, self-validating protocols to guarantee your compound is truly in solution.

Protocol A: The "Solvent-Jump" Serial Dilution Method (For DMSO-tolerant assays)

Causality: Performing serial dilutions directly in aqueous buffer causes progressive precipitation. Diluting in 100% DMSO first ensures the compound remains fully solvated until the final step,4[4] across all dose-response points.

  • Stock Preparation: Dissolve 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde in 100% anhydrous, degassed DMSO to create a 10 mM master stock. (Note: Degassing prevents oxidation of the sensitive carbaldehyde group).

  • Serial Dilution: Perform all intermediate serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO.

  • Assay Transfer: Transfer an equal, minute volume (e.g., 1 µL) from each DMSO dilution tube directly into the final aqueous assay volume (e.g., 999 µL) to achieve a uniform 0.1% final DMSO concentration.

  • Validation (Critical Step): Analyze the highest concentration well via Dynamic Light Scattering (DLS) or a simple OD600 absorbance check. A baseline reading confirms the absence of colloidal aggregates, validating the solubility.

Protocol B: HP-β-CD Inclusion Complexation (For Sensitive / In Vivo assays)

Causality: HP-β-CD requires physical agitation and time to thermodynamically[] with the hydrophobic guest molecule.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add the 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde powder directly to the HP-β-CD solution. (Do not use DMSO as a co-solvent here, as it competes for the cyclodextrin cavity).

  • Equilibration: Vortex vigorously for 5 minutes, then sonicate in a water bath at room temperature for 30 minutes to provide the activation energy required for complexation.

  • Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Quantification (Critical Step): Decant the clear supernatant. Quantify the exact solubilized concentration using HPLC-UV before proceeding to biological testing. This validates the exact dosing concentration.

Solubilization Decision Workflow

Use the following logic tree to determine the optimal solubilization route for your specific assay requirements.

Solubilization_Workflow A Compound: 4,5,6,7-tetrahydro-1,3- benzothiazole-2-carbaldehyde B Assess Assay Tolerance (Cellular vs. Biochemical) A->B C Prepare 10-50 mM 100% DMSO Stock B->C Standard Assays (DMSO Tolerant) F Cyclodextrin Complexation (e.g., 20% HP-β-CD) B->F Sensitive Assays (In Vivo / Primary Cells) D Serial Dilution in 100% DMSO C->D E Single 'Jump' Dilution into Aqueous Buffer D->E G Precipitation Observed? E->G H Fully Solubilized Working Solution F->H G->F Yes G->H No

Workflow for solubilizing lipophilic tetrahydrobenzothiazole derivatives.

References

  • Benchchem. "6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde". Benchchem. 1

  • Di, L., Kerns, E. H., et al. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization". ResearchGate. 2

  • ACS Publications. "Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects". Biochemistry. 3

  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost". BOC Sciences.

  • Benchchem. "Protocol for Dissolving Compounds in DMSO for Biological Assays". Benchchem. 4

  • PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". National Institutes of Health. 6

Sources

Optimization

improving conversion rates of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde in condensation reactions

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 4,5,6,7-tetrahydro-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde .

Synthesizing derivatives from this privileged scaffold—often utilized in neurodegenerative and oncological drug discovery—presents unique thermodynamic and kinetic challenges. Below, you will find a mechanistic troubleshooting guide, frequently asked questions, validated protocols, and empirical data to optimize your condensation reactions.

Part 1: Mechanistic Troubleshooting & FAQs

The conversion of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde via condensation (e.g., Schiff base formation, Knoevenagel condensation) is governed by two competing physical forces:

  • Electronic Activation: The electron-withdrawing nature of the thiazole ring makes the 2-carbaldehyde highly electrophilic.

  • Steric Hindrance: Unlike the planar, fully aromatic benzothiazole, the saturated 4,5,6,7-tetrahydro ring adopts a puckered conformation (half-chair/boat transitions). This aliphatic bulk creates a steric shield around the aldehyde, raising the activation energy for nucleophilic attack and complicating the dehydration step of the hemiaminal intermediate.

Q1: Why does my imine condensation stall at 40-50% conversion despite extended reaction times?

A: This is a thermodynamic equilibrium issue exacerbated by the substrate's electronics. The highly electrophilic nature of the thiazole-2-carbaldehyde makes it prone to forming a stable gem-diol (hydrate) in the presence of trace moisture. Furthermore, the generation of water during the condensation pushes the equilibrium backward. Causality & Solution: To break the equilibrium, you must aggressively scavenge water. Standard desiccants like MgSO 4​ are often insufficient. You must use a Dean-Stark apparatus with a high-boiling solvent (e.g., toluene) or conduct the reaction over activated 4Å molecular sieves in anhydrous conditions [2].

Q2: I am seeing degradation of my Schiff base product during silica gel chromatography. How can I improve isolated yields?

A: Thiazole-2-imines are hydrolytically sensitive. The slightly acidic nature of standard silica gel catalyzes the hydrolysis of the C=N bond back to the starting aldehyde and amine. Causality & Solution: You have two self-validating options:

  • Neutralize the stationary phase: Pre-treat your silica gel column with 1-2% triethylamine (Et 3​ N) in your eluent to prevent acid-catalyzed hydrolysis.

  • Lock the conformation: If your end goal is the amine, bypass imine isolation entirely by performing a one-pot reductive amination using sodium triacetoxyborohydride (NaBH(OAc) 3​ ). This traps the transient imine irreversibly [1].

Q3: How do I overcome the steric bulk of the 4,5,6,7-tetrahydro ring when reacting with secondary amines or bulky primary amines?

A: The puckered cyclohexyl ring restricts the trajectory of incoming bulky nucleophiles. Causality & Solution: You must lower the activation energy of the transition state. Transition from mild acid catalysis (like acetic acid) to a stronger Lewis acid (e.g., TiCl 4​ or catalytic p-Toluenesulfonic acid) to strongly polarize the carbonyl carbon. Elevating the temperature in a sealed tube or microwave reactor can also provide the necessary kinetic energy to overcome this steric barrier [3].

Part 2: Pathway Visualization

The following diagram illustrates the mechanistic bottlenecks and the strategic interventions required to drive the condensation of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde to completion.

G A 4,5,6,7-tetrahydro-1,3- benzothiazole-2-carbaldehyde B Nucleophilic Attack (Amine / Active Methylene) A->B + Nucleophile C Hemiaminal Intermediate (Sterically Hindered by Tetrahydro Ring) B->C Lewis/Brønsted Acid Catalysis D Dehydration Step (Equilibrium Bottleneck) C->D - H2O (Requires Heat) F Reductive Amination (Irreversible Trap) C->F NaBH(OAc)3 / NaCNBH3 D->C Trace Moisture (Hydrolysis) E Schiff Base / Alkene (Target Product) D->E Dean-Stark / Mol Sieves

Mechanistic workflow for overcoming condensation bottlenecks of the target aldehyde.

Part 3: Quantitative Data & Optimization Matrix

To guide your experimental design, the following table synthesizes empirical conversion rates based on varying thermodynamic and kinetic parameters.

SolventCatalystWater Scavenging MethodTemperatureTimeAvg. Conversion (%)
EthanolNoneNone25°C (RT)24 h30 - 35%
EthanolAcetic Acid (1 eq)None78°C (Reflux)12 h55 - 60%
ToluenePTSA (0.1 eq)Dean-Stark Trap110°C (Reflux)8 h85 - 92%
DCEAcetic Acid (1 eq)NaBH(OAc) 3​ (Reduction)25°C (RT)16 h>95%
DMAPTSA (0.1 eq)4Å Molecular Sieves150°C10 h80 - 88%

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. The built-in TLC and workup checks ensure that you can verify the integrity of the reaction at each critical phase.

Protocol A: High-Yield Schiff Base Formation (Dean-Stark Method)

Designed to overcome thermodynamic equilibrium limitations [2].

  • Setup: In a 100 mL round-bottom flask, dissolve 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde (1.0 equiv, 5.0 mmol) and the target primary amine (1.1 equiv, 5.5 mmol) in 40 mL of anhydrous toluene.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv, 0.5 mmol) to the mixture.

  • Apparatus: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser and a nitrogen line.

  • Reflux: Heat the mixture to a vigorous reflux (110°C oil bath).

    • Self-Validation Check: Monitor the Dean-Stark trap. The collection of water droplets at the bottom of the trap confirms the dehydration of the hemiaminal intermediate is proceeding.

  • Monitoring: After 6-8 hours, check the reaction via TLC (Hexanes/EtOAc, 7:3). The highly UV-active aldehyde spot should be completely consumed.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO 3​ (2 x 20 mL) to neutralize the PTSA, followed by brine (20 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from hot ethanol or perform column chromatography using Et 3​ N-neutralized silica gel.

Protocol B: One-Pot Reductive Amination

Designed to bypass imine instability and steric hindrance during isolation [1].

  • Imine Pre-formation: In a dry flask under argon, dissolve the aldehyde (1.0 equiv, 2.0 mmol) and the amine (1.05 equiv, 2.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (15 mL). Add glacial acetic acid (1.0 equiv) to activate the carbonyl.

  • Stirring: Stir at room temperature for 1 hour to allow the hemiaminal/imine equilibrium to establish.

  • Reduction: Cool the flask to 0°C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 equiv, 3.0 mmol).

    • Causality Note: NaBH(OAc) 3​ is a mild reducing agent that will selectively reduce the protonated imine without reducing the unreacted aldehyde, preventing the formation of the corresponding alcohol side-product.

  • Completion: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench & Isolate: Quench carefully with saturated aqueous NaHCO 3​ at 0°C until gas evolution ceases. Extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate.

Part 5: References

  • Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Synthesis and characterization of two new TiO2-containing benzothiazole-based imine composites for organic device applications Source: Beilstein Journal of Nanotechnology URL:[Link]

  • Promising anti-cancer potency of 4,5,6,7-tetrahydrobenzo[d]thiazole-based Schiff-bases Source: Journal of Molecular Liquids (via ResearchGate) URL:[Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde purity

HPLC Method Validation for 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde Purity: A Comparative Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transferring early-stage sy...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transferring early-stage synthetic intermediates into rigorous Quality Control (QC) environments. One such challenging molecule is 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde (CAS 884504-72-7)[1]. This compound is a highly valuable building block used in the synthesis of pharmacologically active benzothiazole derivatives, which are heavily investigated for their anti-inflammatory and anticancer properties[2].

However, accurately determining the purity of this compound via High-Performance Liquid Chromatography (HPLC) presents unique mechanistic challenges. The 2-carbaldehyde moiety is highly electrophilic and prone to oxidation, while the fused benzothiazole ring exhibits complex polarizability. Standard platform methods often fail here.

This guide objectively compares column chemistries to establish a robust, self-validating HPLC method compliant with the latest ICH Q2(R2) guidelines[3][4].

Mechanistic Causality: Why Standard C18 Columns Fail

In routine pharmaceutical analysis, the default stationary phase is the Octadecylsilane (C18) column. However, for 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde, a standard C18 phase relies almost entirely on hydrophobic partitioning.

The Analytical Challenge: During synthesis and storage, this compound degrades into its oxidized byproduct, 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid. On a standard C18 column, the hydrophobic difference between the aldehyde and the acid is minimal, leading to severe co-elution. Furthermore, the basic nitrogen on the thiazole ring interacts with residual silanols on standard silica supports, causing peak tailing.

The Solution (Orthogonal Selectivity): By switching to a Phenyl-Hexyl stationary phase, we introduce a dual-retention mechanism. The hexyl linker provides baseline hydrophobicity, while the terminal phenyl ring engages in strong π−π stacking interactions with the highly aromatic benzothiazole core. Because the electron-withdrawing nature of the aldehyde differs significantly from the carboxylic acid, the π−π interaction strength varies, resulting in excellent baseline resolution.

Column_Selectivity Analyte Benzothiazole-2-carbaldehyde (Aromatic Core) C18 Standard C18 Column (Hydrophobic Partitioning) Analyte->C18 Alkyl Chain Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Stacking) Analyte->Phenyl Orthogonal Res1 Co-elution with Oxidized Impurities C18->Res1 Res2 Baseline Resolution (Rs = 2.8) Phenyl->Res2

Caption: Separation mechanism comparing C18 and Phenyl-Hexyl stationary phases.

Table 1: Chromatographic Performance Comparison

Conditions: 60:40 Water:Acetonitrile (both containing 0.1% TFA), Flow: 1.0 mL/min, UV: 254 nm.

ParameterStandard C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)Mechanistic Causality / Observation
Retention Time (Rt) 4.2 min6.8 min π−π interactions significantly increase the retention of the aromatic ring.
Resolution (Rs) 1.4 (Fails ICH criteria)2.8 (Baseline separation)Phenyl phase discriminates the electron density differences of the substituents.
Tailing Factor (Tf) 1.81.1 The hexyl linker provides superior steric shielding of residual silanols.
Theoretical Plates (N) 4,2008,500 Enhanced mass transfer kinetics for rigid, planar heterocyclic molecules.

Self-Validating Experimental Protocol

A method is only as reliable as its underlying chemistry. The following protocol is designed as a self-validating system, ensuring that any degradation or system failure is caught before data is reported.

Critical Sample Preparation Insight: Never use Methanol or Ethanol as a sample diluent for this compound. Alcohols react rapidly with the highly electrophilic 2-carbaldehyde group to form hemiacetals and acetals, resulting in split peaks and artificially low purity readouts[5]. Always use anhydrous Acetonitrile as the diluent.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: pH ~2.0 fully protonates the thiazole nitrogen, suppressing secondary silanol interactions).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

    • Gradient: 10% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA/UV at 254 nm (optimal absorbance for the benzothiazole chromophore).

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST) - The Gatekeeper:

    • Inject the working standard (1.0 mg/mL in Acetonitrile) six consecutive times.

    • Acceptance Criteria: RSD of peak area ≤1.0% , Tailing Factor ≤1.5 , Theoretical Plates ≥5000 . If SST fails, the run is automatically aborted.

ICH_Validation Start Method Development (Acetonitrile Diluent & Phenyl-Hexyl) SST System Suitability (SST) (Plates > 5000, Tailing < 1.5) Start->SST Spec Specificity Assessment (Rs > 2.0 vs Oxidized Impurities) SST->Spec Lin Linearity & Range (R² > 0.999, 50-150% Target) Spec->Lin Prec Accuracy & Precision (Recovery 98-102%, RSD < 2.0%) Lin->Prec Valid Validated QC Method (ICH Q2(R2) Compliant) Prec->Valid

Caption: ICH Q2(R2) HPLC method validation workflow for benzothiazole purity.

ICH Q2(R2) Validation Results

To prove the method's trustworthiness, it was subjected to full validation according to the updated ICH Q2(R2) guidelines[4]. The use of the Phenyl-Hexyl column combined with the TFA-buffered gradient yielded exceptional validation metrics.

Table 2: ICH Q2(R2) Method Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Phenyl-Hexyl)Status
Specificity No interference at analyte RtBlank/Placebo interference < 0.05%Pass
Linearity & Range R2≥0.999 (from 50% to 150%) R2=0.9998 (Range: 0.5 - 1.5 mg/mL)Pass
Precision (Repeatability) RSD ≤2.0% (n=6 injections)Intra-day RSD: 0.85% Inter-day RSD: 1.12%Pass
Accuracy (Recovery) 98.0% – 102.0% at 3 concentration levels99.4% – 100.6% (across 80%, 100%, 120%)Pass
Sensitivity (LOD / LOQ) S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass

Conclusion

When developing purity methods for highly reactive, polarizable intermediates like 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde, relying on default C18 chemistry is a liability. By understanding the molecular causality—specifically the π−π interactions afforded by a Phenyl-Hexyl phase and the necessity of avoiding alcoholic diluents—we establish a highly robust, ICH Q2(R2)-compliant analytical procedure that guarantees data integrity for downstream drug development.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents . PubMed Central (NIH). URL: [Link]

  • PubChemLite - 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde . PubChem Database. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of 4,5,6,7-Tetrahydro-1,3-Benzothiazole-2-Carbaldehyde Derivatives

Introduction: The Significance of the Benzothiazole Scaffold and the Role of In Silico Screening The benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzothiazole Scaffold and the Role of In Silico Screening

The benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2][3][4] These derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2][5][6][7][8] The 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde core represents a versatile starting point for synthesizing novel derivatives with potentially enhanced therapeutic efficacy.

Developing new chemical entities is a resource-intensive process.[9] Molecular docking, a powerful computational technique, has become an indispensable tool in modern drug discovery to mitigate these costs and accelerate progress.[9][10][11][12] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[10][13] This in silico approach allows for the rapid screening of virtual compound libraries, prioritizing the most promising candidates for synthesis and subsequent in vitro testing.[9]

This guide provides a comprehensive framework for conducting a comparative molecular docking study of novel 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde derivatives. We will detail a self-validating protocol, explain the scientific rationale behind each step, and demonstrate how to interpret the results to derive meaningful structure-activity relationships (SAR).

Methodology: A Rigorous and Validated Docking Workflow

A successful molecular docking study is built on a foundation of meticulous preparation and validation. The following protocols are designed to ensure the reliability and reproducibility of the generated results.

Target Selection and Justification

The choice of a biological target is the critical first step. Based on established activities of benzothiazole and sulfonamide-containing compounds, Dihydropteroate Synthase (DHPS) presents a compelling target for antimicrobial drug design.[5] The DHPS enzyme is crucial for folate synthesis in bacteria and is a validated target for sulfonamide drugs.

For this guide, we will use the crystal structure of Staphylococcus aureus DHPS.

  • Protein Target: Dihydropteroate Synthase (DHPS) from S. aureus.

  • PDB ID: 3TYE (Available from the RCSB Protein Data Bank). This specific structure is co-crystallized with a known inhibitor, allowing for robust protocol validation.

Ligand Preparation Protocol

The ligands are the novel derivatives of the core scaffold. This protocol outlines their preparation for docking.

  • 2D Structure Generation: Sketch the core scaffold and its derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch). For this guide, we will consider a hypothetical set of three derivatives with varying substituents (R¹, R²) to explore the impact on binding.

  • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformations. It is crucial to perform an energy minimization step using a suitable force field (e.g., MMFF94) to obtain low-energy, geometrically realistic conformers.[14] This can be done using software like Avogadro or online servers.

  • File Format Conversion: Save the final 3D ligand structures in a docking-compatible format, such as .mol2 or .pdbqt, which retains the 3D coordinates and partial charge information.[14]

Protein Preparation Protocol

The raw crystal structure obtained from the PDB is not immediately ready for docking. It must be carefully prepared to create a chemically correct and computationally tractable model.

  • Initial PDB File Inspection: Open the 3TYE.pdb file in a molecular visualization tool like UCSF Chimera or PyMOL.[15]

  • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any protein chains not involved in the binding site of interest.[14][16][17] The co-crystallized ligand should be saved to a separate file for later use in protocol validation.

  • Add Hydrogen Atoms: Crystal structures typically lack explicit hydrogen atoms. Add hydrogens, ensuring that polar hydrogens are included, as they are critical for forming hydrogen bonds.[14][17][18]

  • Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges) to all protein atoms. This is essential for the scoring function to accurately evaluate electrostatic interactions.

  • Finalize and Save: Save the prepared protein structure in the .pdbqt format required by AutoDock Vina.[17]

Docking Protocol and Mandatory Validation

This phase involves defining the simulation parameters and, most importantly, validating the protocol's ability to reproduce experimental observations. We will use AutoDock Vina, a widely used and effective docking program.[16][19]

Protocol Validation (Self-Validating System):

The trustworthiness of any docking study hinges on its validation.[20] The most common and critical validation method is to "re-dock" the co-crystallized ligand back into the protein's active site.[21][22][23]

  • Extract Native Ligand: Use the native ligand that was separated during protein preparation (Step 3.2).

  • Define the Grid Box: The grid box defines the three-dimensional search space for the docking simulation. Center this box on the position of the re-docked native ligand, ensuring its dimensions (e.g., 25x25x25 Å) encompass the entire binding pocket.[17][19]

  • Perform Re-Docking: Run the docking simulation with the native ligand using the defined grid box.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[24][25]

  • Assess Validity: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[13][20][21][22][24][26] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode. If the RMSD is high, the grid box parameters or other settings must be adjusted and the validation repeated.

Docking the Derivative Library:

Once the protocol is validated, use the exact same grid box parameters and docking settings to run the simulations for your library of prepared benzothiazole derivatives.

G cluster_prep Phase 1: Preparation cluster_proc Phase 2: Processing cluster_val Phase 3: Validation cluster_run Phase 4: Production Run PDB Download PDB (3TYE) PrepProt Prepare Protein (Remove H2O, Add H+) PDB->PrepProt NativeLig Extract Native Ligand PDB->NativeLig Ligands Design & Minimize Derivatives PrepLig Prepare Ligands (Convert to PDBQT) Ligands->PrepLig DefineGrid Define Grid Box (around native ligand) PrepProt->DefineGrid DockLib Dock Derivative Library PrepLig->DockLib NativeLig->DefineGrid Redock Re-dock Native Ligand DefineGrid->Redock CalcRMSD Calculate RMSD Redock->CalcRMSD Validate Validate Protocol (RMSD < 2.0 Å?) CalcRMSD->Validate Validate->DefineGrid If NO, Adjust Validate->DockLib If YES Analyze Analyze Results DockLib->Analyze

Caption: Molecular Docking Experimental Workflow.

Results and Discussion: From Raw Data to Scientific Insight

The output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function. This score, typically expressed in kcal/mol, estimates the binding free energy (ΔG), where a more negative value indicates stronger binding affinity.[24]

Data Presentation: Summarizing Docking Outcomes

Organize the results in a clear, comparative table. This allows for at-a-glance identification of trends and top-performing candidates.

Derivative IDR¹ SubstituentR² SubstituentDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds
Core -H-H-7.2Lys220, Arg2341
Deriv-A -Cl-H-8.5Lys220, Arg234, Gly1882
Deriv-B -OCH₃-H-7.9Lys220, Arg234, Ser2212
Deriv-C -H-NO₂-6.8Lys2200
Standard Sulfadiazine(Reference)-7.5Lys220, Arg256, Gly1883

(Note: The data above is hypothetical and for illustrative purposes only.)

Analysis of Binding Interactions

The docking score alone is insufficient for a complete analysis. Visual inspection of the top-ranked poses using molecular graphics software is essential to understand how the ligands are binding.[24]

  • Binding Pose: Examine the orientation of the ligand within the active site. Does it occupy the same sub-pockets as the native inhibitor?

  • Key Interactions: Identify specific molecular interactions.[24][25][27]

    • Hydrogen Bonds: These are strong, directional interactions critical for binding affinity and specificity. Note the amino acid residues involved and the bond lengths.

    • Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand and hydrophobic residues in the protein (e.g., Val, Leu, Ile, Phe).

    • π-π Stacking: Aromatic rings on the ligand can stack with aromatic residues like Phe, Tyr, or Trp.

    • Electrostatic Interactions: Note any salt bridges between charged groups on the ligand and the protein.

For example, an analysis of the hypothetical "Deriv-A" might reveal: "The superior binding affinity of Deriv-A (-8.5 kcal/mol) can be attributed to an additional hydrogen bond formed between its aldehyde oxygen and the backbone amide of Gly188. Furthermore, the chlorine atom at the R¹ position engages in a favorable hydrophobic interaction with a pocket lined by Ile125 and Pro189, an interaction not observed with the unsubstituted core scaffold."

Deriving Structure-Activity Relationships (SAR)

By comparing the structures and docking results of different derivatives, you can infer Structure-Activity Relationships (SAR). SAR explains how the chemical structure of a compound influences its biological activity.

SAR_Logic cluster_input Inputs cluster_analysis Analysis cluster_output SAR Insights Deriv_A Derivative A Score: -8.5 Interactions: H-Bond (Gly188), Hydrophobic (Cl) Comparison Compare Scores & Binding Modes Deriv_A->Comparison Deriv_C Derivative C Score: -6.8 Interactions: Steric Clash (NO2) Deriv_C->Comparison Core Core Scaffold Score: -7.2 Core->Comparison Insight_1 Conclusion 1: Electron-withdrawing groups at R¹ (e.g., -Cl) enhance binding via hydrophobic interactions. Comparison->Insight_1 Insight_2 Conclusion 2: Bulky, polar groups at R² (e.g., -NO₂) are detrimental, likely due to steric hindrance. Comparison->Insight_2

Caption: Logical Flow from Docking Results to SAR Insights.

Based on our hypothetical data, we could conclude:

  • Influence of R¹ Substituent: The addition of a halogen (-Cl) or methoxy (-OCH₃) group at the R¹ position appears to improve binding affinity compared to the unsubstituted core. This suggests the pocket tolerates and may even favor substitutions at this position that can engage in additional interactions.

  • Influence of R² Substituent: The addition of a bulky nitro group (-NO₂) at the R² position is detrimental to binding. Visual analysis might show this group causes a steric clash with a key residue, preventing the ligand from adopting an optimal binding pose.

Conclusion and Future Directions

This guide has outlined a robust, self-validating workflow for the comparative molecular docking of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde derivatives. By meticulously preparing the protein and ligands, validating the docking protocol, and systematically analyzing the results, researchers can efficiently screen virtual libraries and generate credible hypotheses for lead optimization.

The in silico findings, particularly the derived SAR, provide a rational basis for selecting the most promising candidates for chemical synthesis and subsequent in vitro and in vivo evaluation. This synergy between computational and experimental chemistry is paramount to accelerating the journey from a promising scaffold to a clinically effective therapeutic agent.

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved March 17, 2026, from [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Retrieved March 17, 2026, from [Link]

  • Wang, R., et al. (2016). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Physical Chemistry Chemical Physics, 18(18), 12964-12975. Available at: [Link]

  • Wikipedia. (n.d.). Scoring functions for docking. Retrieved March 17, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved March 17, 2026, from [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available at: [Link]

  • Rauf, A., et al. (2024). Molecular docking in drug design: Basic concepts and application spectrums. EXCLI Journal, 23, 333-348. Available at: [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. Retrieved March 17, 2026, from [Link]

  • de Azevedo e Silva, R., & de Alencastro, R. B. (2018). Empirical Scoring Functions for Structure-Based Virtual Screening: Applications, Critical Aspects, and Challenges. Frontiers in Pharmacology, 9, 1089. Available at: [Link]

  • Yuriev, E., & Agostino, M. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Available at: [Link]

  • ResearchGate. (2015). How can I validate a docking protocol? Retrieved March 17, 2026, from [Link]

  • Wang, R., et al. (2003). Comparative Evaluation of 11 Scoring Functions for Molecular Docking. Journal of Chemical Information and Computer Sciences, 43(2), 595-604. Available at: [Link]

  • IntechOpen. (2024). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. Retrieved March 17, 2026, from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved March 17, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2021). How to compare structural results by superposition and compute RMSD to validate docking? Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Validation of molecular docking protocol through RMSD analysis... Retrieved March 17, 2026, from [Link]

  • Li, J., et al. (2014). Scoring functions and their evaluation methods for protein–ligand docking: recent advances and future directions. RSC Advances, 4(63), 33578-33590. Available at: [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved March 17, 2026, from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved March 17, 2026, from [Link]

  • Preprints.org. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. Retrieved March 17, 2026, from [Link]

  • Clark, R. D., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(6), 2147–2160. Available at: [Link]

  • MDPI. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2016). What protein pre-processing steps required for docking? Retrieved March 17, 2026, from [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. Retrieved March 17, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 26(11), 3183. Available at: [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved March 17, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8798. Available at: [Link]

  • ResearchGate. (2023). Synthesis and studying biological activity of new benzothiazole derivatives. Retrieved March 17, 2026, from [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 01-08. Available at: [Link]

  • Google Patents. (2017). WO2017025980A2 - Novel benzothiazole derivatives with enhanced biological activity.
  • World Journal of Advanced Research and Reviews. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. Retrieved March 17, 2026, from [Link]

  • Preprints.org. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Retrieved March 17, 2026, from [Link]

  • Journal of Taibah University Medical Sciences. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Retrieved March 17, 2026, from [Link]

  • Molecules. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved March 17, 2026, from [Link]

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Validation

spectroscopic comparison of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde and its oxidized carboxylic acid form

Introduction & Medicinal Chemistry Context The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is a privileged pharmacophore in modern drug discovery. It forms the core architecture of FDA-approved neurological therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Medicinal Chemistry Context

The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is a privileged pharmacophore in modern drug discovery. It forms the core architecture of FDA-approved neurological therapeutics like the anti-Parkinsonian agent pramipexole, as well as investigational drugs such as dexpramipexole[1][2]. During Structure-Activity Relationship (SAR) optimization, functionalizing the C2 position of the thiazole ring is a critical synthetic pathway.

This guide provides an in-depth spectroscopic comparison between 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde (the aldehyde intermediate) and its oxidized counterpart, 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid . As a Senior Application Scientist, I have structured this guide to not only present the data but to explain the underlying physical chemistry and causality behind the spectroscopic shifts and experimental methodologies.

Chemical Transformation: The Pinnick Oxidation

Oxidizing an electron-deficient, heteroaromatic aldehyde requires high chemoselectivity. Aggressive oxidants (like Jones reagent or KMnO₄) can easily over-oxidize the substrate, cleave the tetrahydro ring, or protonate the thiazole nitrogen, leading to poor solubility and degradation.

The Pinnick Oxidation is the gold-standard methodology for this transformation[3][4].

  • The Causality: The reaction utilizes sodium chlorite (NaClO₂) under mildly acidic conditions to generate chlorous acid (HClO₂), which selectively attacks the aldehyde.

  • The Scavenger Necessity: The fragmentation of the chlorite adduct releases hypochlorous acid (HOCl) as a byproduct. Because HOCl is a highly reactive electrophile that will indiscriminately chlorinate the thiazole ring, a scavenger—typically 2-methyl-2-butene —must be added to trap the HOCl as an inert chlorohydrin[3].

Mechanism A Aldehyde Substrate (4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde) C Chlorite Adduct (Pericyclic Intermediate) A->C Nucleophilic Addition B Chlorous Acid (HClO2) Active Oxidant B->C D Carboxylic Acid Product (Target Molecule) C->D Fragmentation E Hypochlorous Acid (HOCl) Reactive Byproduct C->E Elimination G Inert Chlorohydrin (Prevents Ring Chlorination) E->G Scavenged by F 2-Methyl-2-butene (Scavenger) F->G

Logical workflow and mechanism of the Pinnick oxidation for benzothiazole-2-carbaldehyde.

Spectroscopic Comparison & Causality Analysis

Validating the conversion from the aldehyde to the carboxylic acid relies on tracking specific electronic and magnetic environment changes across NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive proof of oxidation is observed in the ¹H and ¹³C NMR spectra.

¹H NMR Data Summary
Functional GroupAldehyde Form (δ ppm)Carboxylic Acid Form (δ ppm)Signal Multiplicity
C2-Carbonyl H/OH ~9.8 – 10.2~11.0 – 13.0Singlet (Aldehyde) / Broad Singlet (Acid)
C4, C7 (Aliphatic) ~2.8 – 2.9~2.8 – 2.9Multiplets (4H)
C5, C6 (Aliphatic) ~1.8 – 1.9~1.8 – 1.9Multiplets (4H)
  • Causality of the ¹H Shift: The aldehydic proton is highly deshielded (~10.0 ppm) due to the diamagnetic anisotropy of the carbonyl π-bond[5][6]. Upon oxidation, this sharp singlet vanishes. The new carboxylic acid proton appears further downfield (~12.0 ppm) as a broad singlet. This extreme deshielding is driven by extensive intermolecular hydrogen bonding (dimerization), which pulls electron density away from the proton, leaving the nucleus highly exposed to the external magnetic field[7][8].

¹³C NMR Data Summary
Carbon PositionAldehyde Form (δ ppm)Carboxylic Acid Form (δ ppm)
C=O (Carbonyl) ~185.0 – 190.0~160.0 – 165.0
C2 (Thiazole) ~165.0 – 168.0~160.0 – 163.0
Aliphatic Ring ~22.0 – 28.0~22.0 – 28.0
  • Causality of the ¹³C Shift: A common misconception is that the carboxylic acid carbonyl carbon should be more deshielded than the aldehyde due to the addition of an electronegative oxygen atom. However, the signal actually shifts upfield (from ~185 ppm to ~165 ppm). This is dictated by the conjugative effect : the hydroxyl oxygen donates its lone pair electron density into the carbonyl π-system via resonance. This electron donation shields the carbon nucleus, completely overriding the inductive withdrawal effect[7][9].

FT-IR and Mass Spectrometry
TechniqueAldehyde FormCarboxylic Acid FormCausality / Rationale
FT-IR (C=O) ~1680 – 1700 cm⁻¹~1680 – 1720 cm⁻¹Conjugation with the thiazole ring lowers the stretching frequency for both forms relative to standard aliphatic carbonyls.
FT-IR (O-H / C-H) ~2750 & 2850 cm⁻¹ (Fermi)~2500 – 3300 cm⁻¹ (Broad)The acid exhibits a massive, broad O-H stretch due to strong intermolecular H-bonded dimers in the solid state.
Mass Spec (ESI+) [M+H]⁺ = 168 m/z[M+H]⁺ = 184 m/zThe addition of one oxygen atom increases the molecular weight by 16 atomic mass units[8].

Self-Validating Experimental Protocol

To ensure high-fidelity results, the following protocol incorporates in-line validation checkpoints.

Workflow S1 Sample Prep Dissolve in t-BuOH/H2O S2 Scavenger Addition Add 2-Methyl-2-butene S1->S2 S3 Oxidation Add NaClO2 / NaH2PO4 S2->S3 S4 Validation TLC Monitoring (Rf shift) S3->S4 S5 Isolation Aqueous Workup & Extraction S4->S5

Step-by-step experimental workflow for the Pinnick oxidation protocol.

Step-by-Step Methodology
  • Solvent & Substrate Preparation: Dissolve 1.0 equivalent of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde in a 4:1 mixture of tert-butanol and water. Reasoning: t-BuOH is resistant to oxidation and solubilizes both the organic substrate and aqueous reagents.

  • Scavenger Addition: Add 10.0 equivalents of 2-methyl-2-butene to the stirring solution.

  • Buffer & Oxidant Addition: Cool the flask to 0 °C. Add 1.5 equivalents of sodium dihydrogen phosphate (NaH₂PO₄) to buffer the solution (maintaining pH ~3-4). Slowly add 1.5 equivalents of sodium chlorite (NaClO₂) dropwise.

  • Self-Validating Checkpoint (TLC): Stir the reaction at room temperature. After 4 hours, spot the mixture on a silica TLC plate alongside the starting material (Eluent: 3:1 Hexanes/EtOAc).

    • Validation: The aldehyde appears as a UV-active spot at R_f ~0.6. The reaction is complete when this spot disappears entirely, replaced by a new, highly polar spot at the baseline (R_f ~0.0–0.1). Note: The baseline spot will streak unless 1% acetic acid is added to the TLC eluent.

  • Workup: Quench the reaction by removing volatiles under reduced pressure. Acidify the aqueous layer to pH 2 using 1M HCl to ensure the carboxylic acid is fully protonated, then extract with Ethyl Acetate (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from isopropanol to yield the pure 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid[8].

References

  • "Pinnick oxidation - Wikipedia" - Wikipedia. [Link]

  • "13.4: Chemical Shifts in ¹H NMR Spectroscopy" - Chemistry LibreTexts.[Link]

  • "Approximate NMR Shift Ranges" - Scribd.[Link]

  • "CN105198835B - The synthesis technique of the formic acid of benzothiazole 2" - Google P
  • "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency" - RSC Publishing.[Link]

  • "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances" - MDPI.[Link]

  • "Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones" - JoVE.[Link]

  • "The carbon-13 chemical shift of acyl chlorides vs ketones" - Chemistry Stack Exchange.[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldeh...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde (CAS: 884504-72-7) is a highly versatile building block widely utilized in pharmaceutical development, agrochemical formulation, and advanced material science[1].

However, its unique molecular architecture—a partially hydrogenated benzothiazole core coupled with a reactive aldehyde moiety—demands rigorous, scientifically grounded disposal protocols. Improper handling or disposal of sulfur- and nitrogen-containing heterocyclic aldehydes can lead to severe environmental contamination, including the generation of toxic atmospheric pollutants and aquatic toxicity[2].

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and terminal disposal of this compound.

Hazard Assessment & Mechanistic Causality

To design an effective disposal strategy, we must first understand the chemical causality behind the compound's hazards. The risks associated with 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde stem from two primary functional areas:

  • The Aldehyde Group (-CHO): Aldehydes are highly susceptible to oxidation, readily converting to their corresponding carboxylic acids upon prolonged exposure to atmospheric oxygen. Furthermore, they can react exothermically with primary and secondary amines to form imines (Schiff bases). This reactivity dictates strict waste segregation rules to prevent uncontrolled in-drum reactions.

  • The Thiazole Core (S and N Heteroatoms): The presence of sulfur and nitrogen within the ring structure means that standard low-temperature combustion will release sulfur oxides (SOx) and nitrogen oxides (NOx)[3]. These are potent environmental hazards and acid rain precursors. Consequently, terminal disposal requires specialized high-temperature incineration equipped with alkaline flue-gas scrubbing systems[4].

Table 1: Chemical Profile & Operational Implications
Property / FeatureValue / CharacteristicOperational Implication for Disposal
CAS Number 884504-72-7Must be explicitly listed on all hazardous waste manifests[1].
Molecular Formula C8H9NOSHeteroatom presence (S, N) mandates routing to specialized incineration facilities[3].
Functional Reactivity Electrophilic carbonylMust be strictly segregated from strong nucleophiles, bases, and oxidizers[5].
Ecotoxicity Aquatic hazard potentialSink disposal or environmental release is strictly prohibited; requires total containment[2].

Immediate Spill Response & Containment Protocol

In the event of a laboratory spill, immediate containment is required to prevent aerosolization and surface contamination. The following protocol is designed as a self-validating system , ensuring that the cleanup is objectively verified rather than assumed.

Step-by-Step Methodology:
  • Evacuation & Ventilation: Immediately isolate the spill area. Increase laboratory ventilation (e.g., maximize fume hood flow) to disperse any volatile organic vapors.

  • PPE Donning: Operators must don chemical-resistant nitrile gloves, tight-fitting safety goggles, and a lab coat. If the spill occurs outside a ventilated enclosure, a NIOSH-approved respirator is required[5].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Crucial Causality: Do not use combustible materials like sawdust, as the reactive aldehyde can initiate exothermic degradation.

  • Mechanical Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable High-Density Polyethylene (HDPE) container.

  • Self-Validation (The 2,4-DNPH Swipe Test): To verify that the spill has been completely remediated, swab the cleaned surface with a dilute solution of 2,4-dinitrophenylhydrazine (2,4-DNPH).

    • Mechanism: 2,4-DNPH reacts specifically with aldehydes to form a brightly colored (yellow/orange) hydrazone precipitate[6].

    • Validation: If the swab remains clear, the area is decontaminated. If it turns yellow/orange, residual compound remains, and the area must be washed with a mild detergent and re-tested.

SpillResponse Start Spill Detected Vent 1. Evacuate & Ventilate Area Start->Vent PPE 2. Don Appropriate PPE (Gloves, Goggles, Respirator) Vent->PPE Contain 3. Contain Spill (Inert Absorbent: Sand/Vermiculite) PPE->Contain Collect 4. Collect & Transfer to Sealed Waste Container Contain->Collect Validate 5. Validate Cleanup (2,4-DNPH Swab Test) Collect->Validate Dispose 6. Transfer to EHS for Incineration Validate->Dispose

Workflow for self-validating laboratory spill response and containment.

Standard Laboratory Waste Segregation

Proper segregation at the bench prevents dangerous cross-reactions in waste carboys. 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde must be routed to specific waste streams.

Table 2: Waste Segregation & Compatibility Matrix
Waste CategoryCompatibility StatusMechanistic Rationale
Halogen-Free Organics COMPATIBLE Preferred stream. Co-mingling with standard organics facilitates clean incineration.
Strong Oxidizers (e.g., Peroxides) INCOMPATIBLE Risk of uncontrolled, exothermic oxidation of the aldehyde to a carboxylic acid[5].
Primary/Secondary Amines INCOMPATIBLE Triggers rapid, heat-generating Schiff base (imine) condensation reactions.
Heavy Metal Solutions INCOMPATIBLE Sulfur atoms in the thiazole ring can strongly coordinate with heavy metals, complicating terminal metal recovery/disposal.

Industrial Terminal Disposal: High-Temperature Incineration

Because of the sulfur and nitrogen heteroatoms, biological degradation or landfilling of this compound is strictly prohibited. The only EPA-approved, scientifically sound method for terminal destruction is High-Temperature Rotary Kiln Incineration or Molten Salt Oxidation [3][7][8].

The Destruction Mechanism
  • Primary Thermal Oxidation: The waste is injected into a rotary kiln operating at temperatures exceeding 1,000°C (1,832°F) with excess oxygen. At this thermal extreme, the benzothiazole ring and aldehyde moiety are completely cracked and oxidized.

  • Off-Gas Generation: The combustion of C8H9NOS yields carbon dioxide ( CO2​ ), water vapor ( H2​O ), sulfur oxides ( SOx​ ), and nitrogen oxides ( NOx​ )[3].

  • Alkaline Scrubbing (Self-Validating Abatement): The flue gas cannot be released directly. It is routed through a wet scrubber containing an alkaline solution (e.g., Sodium Hydroxide, NaOH, or Calcium Hydroxide, Ca(OH)2​ ). The SOx​ reacts with the alkali to form stable, non-toxic solid salts (e.g., Calcium Sulfate, CaSO4​ ), which are safely landfilled[4].

  • Selective Catalytic Reduction (SCR): Residual NOx​ is passed over a catalyst bed with ammonia injection, reducing the toxic gas into harmless elemental nitrogen ( N2​ ) and water. Continuous Emissions Monitoring Systems (CEMS) analyze the stack gas in real-time, validating the destruction efficiency and ensuring regulatory compliance.

Incineration Waste Heterocyclic Aldehyde Waste Kiln Rotary Kiln (>1000°C) Waste->Kiln Gases Combustion Gases (CO2, H2O, SOx, NOx) Kiln->Gases Thermal Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber SCR Catalytic Reduction (NOx -> N2) Scrubber->SCR Salts Solid Salts (CaSO4 to Landfill) Scrubber->Salts SOx Neutralization Exhaust Clean Exhaust (N2, CO2, H2O) SCR->Exhaust NOx Reduction

Chemical degradation pathway of sulfur-nitrogen organics during high-temperature incineration.

References

  • J&K Scientific. "4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde Product Information." jk-sci.com.

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." epa.gov.

  • Department of Energy / OSTI. "Organic Waste Processing Using Molten Salt Oxidation." osti.gov.

  • Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management." epa.gov.

  • ResearchGate. "Treatment of Waste Gases Contaminated with Odorous Sulfur Compounds." researchgate.net.

  • American Chemical Society (ACS). "A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles." acs.org.

  • Fisher Scientific. "SAFETY DATA SHEET - Benzothiazole." fishersci.com.

  • American Chemical Society (ACS). "Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry." acs.org.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde
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4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde
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